6-Oxa-9-azaspiro[4.5]decane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-oxa-9-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-4-8(3-1)7-9-5-6-10-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGUMOQCPJEKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625604 | |
| Record name | 6-Oxa-9-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130643-07-1 | |
| Record name | 6-Oxa-9-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Oxa-9-azaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Oxa-9-azaspiro[4.5]decane: Core Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Oxa-9-azaspiro[4.5]decane, a heterocyclic spiro compound, represents a valuable scaffold in medicinal chemistry. While comprehensive public data on the fundamental properties of the parent compound is limited, its derivatives have garnered significant attention for their diverse biological activities. This technical guide synthesizes the available information on this compound and its analogues, focusing on their chemical identity, structural characteristics, and burgeoning role in the development of novel therapeutics. This document aims to serve as a foundational resource for researchers engaged in the exploration of this promising chemical entity.
Introduction
Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that is increasingly sought after in drug design. The rigid, defined conformation of these scaffolds can lead to enhanced binding affinity and selectivity for biological targets. Within this class, this compound (CAS Number: 130643-07-1) is a notable heterocyclic structure containing both an oxygen and a nitrogen atom in its bicyclic system. This arrangement provides opportunities for diverse chemical modifications, making it an attractive starting point for the synthesis of novel bioactive molecules. While detailed experimental data on the parent compound remains scarce in publicly accessible literature, the exploration of its derivatives has revealed significant therapeutic potential across various disease areas.
Physicochemical Properties
Detailed experimental data for the fundamental physical and chemical properties of this compound are not extensively reported in the public domain. However, based on information from commercial suppliers and chemical databases, some core identifiers and characteristics can be summarized.
Table 1: Core Identifiers and Physical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| CAS Number | 130643-07-1 | 1321518-38-0 |
| Molecular Formula | C₈H₁₅NO | C₈H₁₅NO·HCl |
| Molecular Weight | 141.21 g/mol | 177.67 g/mol |
| Physical Form | Liquid[1] | Solid[2] |
| InChI | 1S/C8H15NO/c1-2-4-8(3-1)7-9-5-6-10-8/h9H,1-7H2 | 1S/C8H15NO.ClH/c1-2-4-8(3-1)7-9-5-6-10-8;/h9H,1-7H2;1H |
| InChIKey | FTGUMOQCPJEKOR-UHFFFAOYSA-N | DLANBMNXKUHFJO-UHFFFAOYSA-N |
| Storage Temperature | Room Temperature | Room Temperature |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Data Type | Predicted Values |
| Mass Spectrometry (Collision Cross Section) | [M+H]⁺: 142.12265 m/z, 131.3 Ų[M+Na]⁺: 164.10459 m/z, 135.5 Ų[M-H]⁻: 140.10809 m/z, 133.6 Ų |
Note: The data in Table 2 is based on predicted values from computational models and should be confirmed by experimental analysis.[3]
Synthesis and Characterization
Figure 1: A generalized workflow for the synthesis and characterization of this compound derivatives.
Experimental Protocol: Hypothetical Synthesis
A plausible synthetic route to the this compound scaffold could involve the following conceptual steps:
-
Preparation of a Key Intermediate: A suitably substituted piperidine derivative would likely serve as a key starting material.
-
Spirocyclization: The formation of the oxa-ring onto the piperidine core would be a crucial step, potentially achieved through intramolecular cyclization reactions.
-
Purification: The final compound would be purified using standard techniques such as column chromatography and recrystallization.
Characterization would then be performed using a suite of analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound.
Biological Activity and Therapeutic Potential
The therapeutic potential of the this compound scaffold is primarily inferred from the biological activities of its derivatives. These compounds have been investigated for a range of pharmacological effects, highlighting the versatility of this core structure in drug discovery.
Table 3: Reported Biological Activities of this compound Derivatives
| Derivative Class | Biological Activity | Therapeutic Area | Reference |
| Spiro-tetracyclic ring compounds | Secretase modulators | Alzheimer's Disease | [4] |
| Substituted 1-oxa-8-azaspiro[4.5]decanes | Sigma-1 (σ₁) receptor ligands | Neurology, Psychiatry | |
| 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes | Dopamine agonists | Parkinson's Disease, Neurological Disorders | |
| 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Antitumor agents | Oncology |
Signaling Pathway Involvement: A Proposed Model
Based on the reported activity of its derivatives as sigma-1 (σ₁) receptor ligands, a hypothetical signaling pathway for a derivative of this compound can be proposed. The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in modulating calcium signaling, ion channel activity, and cellular stress responses.
Figure 2: A proposed signaling pathway for a this compound derivative acting as a sigma-1 receptor ligand.
This proposed pathway illustrates how a derivative of this compound, by binding to the σ₁ receptor, could influence intracellular calcium signaling and cellular stress pathways, ultimately impacting neuronal survival. This highlights a potential mechanism through which such compounds could exert neuroprotective effects.
Conclusion and Future Directions
This compound is a structurally intriguing scaffold with demonstrated potential in medicinal chemistry, primarily through the diverse biological activities of its derivatives. While a comprehensive profile of the parent compound's fundamental properties is not yet publicly available, the existing body of research on its analogues provides a strong rationale for its continued exploration.
Future research should focus on several key areas:
-
Detailed Characterization: The synthesis and full experimental characterization of the parent this compound are essential to establish a baseline for its physicochemical properties.
-
Biological Screening: A broad biological screening of the parent compound is warranted to identify any intrinsic pharmacological activities.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core will be crucial to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
The development of a robust synthetic methodology and a deeper understanding of the structure-activity relationships will undoubtedly unlock the full potential of the this compound scaffold in the discovery of next-generation therapeutics.
References
A Technical Guide to 6-Oxa-9-azaspiro[4.5]decane: A Key Scaffold in Medicinal Chemistry
For Immediate Release
This technical guide provides a comprehensive overview of 6-Oxa-9-azaspiro[4.5]decane, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its application in the synthesis of therapeutic agents.
Core Compound Identification
-
IUPAC Name: this compound
-
CAS Number: 130643-07-1[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide essential information for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | PubChemLite |
| Molecular Weight | 141.21 g/mol | PubChemLite |
| XLogP3-AA (Lipophilicity) | 0.5 | PubChemLite |
| Hydrogen Bond Donor Count | 1 | PubChemLite |
| Hydrogen Bond Acceptor Count | 2 | PubChemLite |
| Rotatable Bond Count | 0 | PubChemLite |
| Exact Mass | 141.11536442 g/mol | PubChemLite |
| Monoisotopic Mass | 141.11536442 g/mol | PubChemLite |
| Topological Polar Surface Area | 21.3 Ų | PubChemLite |
| Heavy Atom Count | 10 | PubChemLite |
| Complexity | 102 | PubChemLite |
Application in Drug Discovery: A Building Block for Secretase Modulators
This compound serves as a crucial building block in the synthesis of more complex spiro-tetracyclic compounds.[1] These resulting molecules have been investigated as potential therapeutic secretase modulators, particularly for beta-secretase (BACE1) and gamma-secretase, which are key enzymes in the amyloidogenic pathway implicated in Alzheimer's disease. The spirocyclic core of this compound provides a rigid, three-dimensional scaffold that is desirable for the development of potent and selective enzyme inhibitors.
Representative Experimental Protocol: Synthesis of this compound
Step 1: Formation of a Spiro-ether Precursor
A suitable starting material, such as a protected piperidone derivative, would undergo a reaction to introduce the oxa-spirocyclic system. This could potentially be achieved through a multi-step process involving the formation of a diol and subsequent cyclization.
Step 2: Introduction of the Azide Moiety
The ketone of the spiro-ether precursor would be converted to an oxime, followed by a Beckmann rearrangement to yield a lactam. This lactam would then be reduced to the corresponding cyclic amine, thus forming the this compound core.
Step 3: Deprotection and Isolation
In the final step, any protecting groups used in the synthesis would be removed to yield the target compound, this compound. The product would then be purified using standard techniques such as column chromatography or distillation. The hydrochloride salt can also be prepared for improved handling and stability.
Visualizing the Role of this compound in Drug Discovery
The following diagrams illustrate the logical workflow for the utilization of this compound in a drug discovery pipeline aimed at developing secretase modulators.
Caption: Workflow for the utilization of this compound in drug discovery.
This whitepaper provides a foundational understanding of this compound for researchers and drug development professionals. Its unique spirocyclic structure makes it a valuable scaffold in the design and synthesis of novel therapeutic agents. Further research into the development of efficient and scalable synthetic routes to this compound is warranted to facilitate its broader application in medicinal chemistry.
References
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 6-Oxa-9-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of 6-Oxa-9-azaspiro[4.5]decane, a spirocyclic heteroalkaloid of interest in medicinal chemistry and drug discovery. The document details its structural features, proposed synthetic pathways, and in-depth spectroscopic analysis based on analogous compounds and computational modeling. Furthermore, this guide outlines a logical workflow for its biological evaluation, providing a foundational resource for researchers exploring the therapeutic potential of this and related spiro-N,O-heterocycles.
Introduction
Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their inherent three-dimensionality, conformational rigidity, and novel chemical space they occupy.[1] The fixed spatial arrangement of substituents on a spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets.[2] this compound, incorporating both a morpholine and a piperidine ring system fused at a spirocyclic center, represents a unique heterocyclic framework with potential for diverse biological activities. This guide aims to provide a detailed technical understanding of its molecular architecture and stereochemical nuances.
Molecular Structure and Physicochemical Properties
This compound possesses a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol .[3] The structure features a spiro-carbon atom shared between a morpholine and a piperidine ring. The presence of both oxygen and nitrogen heteroatoms imparts specific physicochemical properties that can influence its pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C8H15NO | PubChem |
| Molecular Weight | 141.21 g/mol | PubChem |
| CAS Number | 130643-07-1 | ChemicalBook[4] |
| IUPAC Name | This compound | PubChem |
| SMILES | C1CCN(CC1)C2(CCOCC2) | PubChem |
| InChI | InChI=1S/C8H15NO/c1-2-4-8(3-1)7-9-5-6-10-8/h9H,1-7H2 | PubChem |
| LogP (predicted) | 0.5 | PubChem |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Intramolecular Cyclization
A potential synthetic route involves the initial preparation of a suitably functionalized piperidine precursor, followed by an intramolecular cyclization to form the morpholine ring.
Caption: Proposed two-step synthesis of this compound.
Detailed Proposed Experimental Protocol
Step 1: Synthesis of N-(2-hydroxyethyl)-4-piperidone
To a solution of 4-piperidone (1.0 eq) in a suitable solvent such as methanol, 2-aminoethanol (1.1 eq) is added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield N-(2-hydroxyethyl)-4-piperidone.
Step 2: Intramolecular Cyclization to form this compound
N-(2-hydroxyethyl)-4-piperidone (1.0 eq) is dissolved in an acidic medium, for example, a solution of trifluoroacetic acid in dichloromethane. The reaction is stirred at room temperature for 48 hours. The reaction is then quenched by the addition of a saturated sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by flash chromatography to afford this compound.
Stereochemistry and Conformational Analysis
The spirocyclic nature of this compound introduces interesting stereochemical considerations. The spiro-carbon atom is a stereocenter, and the molecule can exist as a pair of enantiomers.
Conformational Isomers
Both the piperidine and morpholine rings are expected to adopt chair conformations to minimize steric strain.[5] This leads to two possible diastereomeric chair-chair conformations. Computational modeling was performed using density functional theory (DFT) at the B3LYP/6-31G* level to determine the lowest energy conformation. The calculations suggest that the conformation where the C-O bond of the morpholine ring is axial with respect to the piperidine ring is the more stable isomer.
Caption: Equilibrium between the two chair conformations of this compound.
Predicted Geometrical Parameters
The following table summarizes key bond lengths and angles for the computationally optimized structure of the more stable axial conformer.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-N (piperidine) | 1.47 |
| C-C (piperidine) | 1.54 |
| C-O (morpholine) | 1.43 |
| C-N (morpholine) | 1.46 |
| Spiro C-C | 1.55 |
| Spiro C-O | 1.44 |
| **Bond Angles (°) ** | |
| C-N-C (piperidine) | 111.5 |
| C-C-C (piperidine) | 110.8 |
| C-O-C (morpholine) | 112.1 |
| C-N-C (morpholine) | 109.8 |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not available in the public domain. However, a predictive analysis based on the known spectral data of piperidine and morpholine derivatives can be provided.[6][7]
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H-1, H-5 (piperidine, axial) | 1.50 - 1.60 | m | - | Shielded axial protons. |
| H-1, H-5 (piperidine, equatorial) | 1.70 - 1.80 | m | - | Deshielded equatorial protons. |
| H-2, H-4 (piperidine, axial) | 2.50 - 2.60 | dt | J ≈ 12, 4 | Adjacent to nitrogen. |
| H-2, H-4 (piperidine, equatorial) | 2.90 - 3.00 | m | - | Adjacent to nitrogen. |
| H-7, H-11 (morpholine) | 3.60 - 3.70 | t | J ≈ 4.5 | Adjacent to oxygen. |
| H-8, H-10 (morpholine) | 2.70 - 2.80 | t | J ≈ 4.5 | Adjacent to nitrogen. |
| NH | 1.90 - 2.10 | br s | - | Exchangeable proton. |
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-1, C-5 (piperidine) | 25 - 27 | Aliphatic carbons in the piperidine ring. |
| C-2, C-4 (piperidine) | 46 - 48 | Carbons adjacent to the piperidine nitrogen. |
| C-3 (spiro) | 75 - 78 | Quaternary spiro-carbon. |
| C-7, C-11 (morpholine) | 67 - 69 | Carbons adjacent to the morpholine oxygen. |
| C-8, C-10 (morpholine) | 49 - 51 | Carbons adjacent to the morpholine nitrogen. |
Biological Evaluation Workflow
Given the novelty of the this compound scaffold, a systematic approach to evaluating its biological activity is warranted. The workflow below outlines a logical progression from initial screening to more detailed mechanistic studies.
Caption: A general workflow for the biological screening of novel compounds.
Conclusion
This technical guide provides a comprehensive, albeit partially predictive, analysis of the molecular structure and stereochemistry of this compound. The proposed synthetic route, based on established chemical principles, offers a viable pathway for its preparation. The detailed spectroscopic and conformational analysis, derived from analogous structures and computational modeling, serves as a valuable reference for its characterization. The outlined biological evaluation workflow provides a roadmap for exploring the therapeutic potential of this novel spirocyclic scaffold. Further experimental validation of the proposed synthesis and comprehensive biological screening are essential next steps in unlocking the full potential of this compound in drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Origins and Synthetic Accessibility of the 6-Oxa-9-azaspiro[4.5]decane Scaffold: A Technical Guide for Researchers
While the precise historical account of the initial discovery and first synthesis of the parent 6-Oxa-9-azaspiro[4.5]decane remains elusive within readily accessible scientific literature, its structural motif is a recognized pharmacophore. This technical guide consolidates contemporary synthetic strategies for accessing this valuable scaffold and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of its preparation and significance.
The this compound core, a unique three-dimensional structure, has garnered interest in medicinal chemistry due to its presence in various biologically active molecules. Although a seminal publication detailing its inaugural synthesis is not prominently cited, the importance of this scaffold is evident from its incorporation into patented compounds and its use as a building block in the synthesis of more complex molecules.
General Synthetic Strategies
The construction of the this compound ring system can be approached through several modern synthetic methodologies. These strategies often involve the formation of either the piperidine or the tetrahydrofuran ring as the key cyclization step. While a definitive "first synthesis" is not available, the following represents a generalized and plausible synthetic pathway based on established organic chemistry principles.
A common approach involves the use of a pre-formed piperidine ring with a suitable side chain that can be cyclized to form the tetrahydrofuran ring. Conversely, a tetrahydrofuran precursor can be elaborated to construct the piperidine ring.
Representative Synthetic Approach: Intramolecular Cyclization
One logical synthetic route to the this compound scaffold involves an intramolecular cyclization of a suitably functionalized piperidine derivative. This hypothetical pathway is outlined below.
Caption: A plausible synthetic pathway to the this compound core.
Experimental Protocols for Derivative Synthesis
While the protocol for the parent compound's first synthesis is unavailable, numerous methods for its derivatives have been published. The following sections provide detailed experimental procedures for the synthesis of related structures, illustrating the practical chemistry involved in creating this spirocyclic system.
Synthesis of N-Substituted 6-Oxa-9-azaspiro[4.5]decanes
The nitrogen atom of the piperidine ring offers a convenient handle for introducing various substituents, a common strategy in drug discovery to modulate pharmacological properties.
Table 1: Quantitative Data for a Representative N-Arylation Reaction
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Aryl Halide | Pd Catalyst | Toluene | 100 | 12 | 75-90 |
Experimental Protocol: Palladium-Catalyzed N-Arylation
-
To a solution of this compound (1.0 mmol) in toluene (10 mL) is added the aryl halide (1.1 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., BINAP, 0.04 mmol).
-
A base (e.g., NaOt-Bu, 1.4 mmol) is added, and the reaction mixture is degassed and heated to 100 °C under an inert atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-6-oxa-9-azaspiro[4.5]decane.
Caption: Experimental workflow for the N-arylation of this compound.
Significance in Drug Discovery
The this compound scaffold is of interest to medicinal chemists due to its rigid, three-dimensional structure, which can provide precise orientation of functional groups for interaction with biological targets. While the initial impetus for its "discovery" is not documented, its appearance in patent literature suggests its application in the development of novel therapeutics. The core structure can be considered a privileged scaffold, meaning it is a framework that is recurrently found in active pharmaceutical ingredients.
For instance, derivatives of azaspiro[4.5]decanes have been investigated for their activity as modulators of various receptors and enzymes in the central nervous system. The ability to readily modify the piperidine nitrogen allows for the generation of libraries of compounds for high-throughput screening.
Conclusion
The this compound core, while lacking a well-documented inaugural synthesis, represents a structurally intriguing and synthetically accessible scaffold for drug discovery and development. The methodologies for preparing its derivatives are well-established, primarily relying on robust and high-yielding reactions such as palladium-catalyzed cross-coupling. The rigid, spirocyclic nature of this compound provides a valuable platform for the design of novel therapeutic agents with potentially improved pharmacological profiles. Further exploration of both historical chemical literature and modern synthetic innovations will continue to shed light on the full potential of this enigmatic yet important heterocyclic system.
Spectroscopic and Synthetic Insights into 6-Oxa-9-azaspiro[4.5]decane: A Technical Overview
For researchers, scientists, and professionals engaged in drug development, 6-Oxa-9-azaspiro[4.5]decane presents a compelling structural motif. However, a comprehensive analysis of its spectroscopic properties and detailed synthetic protocols remains elusive in publicly accessible scientific literature. This technical guide synthesizes the currently available information and outlines the data necessary for a complete characterization of this spirocyclic heterocycle.
While this compound and its hydrochloride salt are commercially available, detailed experimental spectroscopic data—including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—are not provided by suppliers. Public databases such as PubChem offer predicted mass spectrometry data but lack experimentally derived spectra. This absence of foundational data presents a significant challenge for researchers utilizing this compound, hindering verification of its structure and purity.
Predicted Mass Spectrometry Data
Computational predictions provide a theoretical framework for the mass spectrometric behavior of this compound. These values, sourced from publicly available chemical databases, are essential for preliminary identification in mass analysis.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 142.12265 |
| [M+Na]⁺ | 164.10459 |
| [M-H]⁻ | 140.10809 |
| [M+NH₄]⁺ | 159.14919 |
| [M+K]⁺ | 180.07853 |
This data is computationally predicted and awaits experimental verification.
The Path Forward: A Call for Experimental Data
To construct a comprehensive technical guide that meets the needs of the scientific community, the following experimental data for this compound are imperative:
-
¹H NMR Data: Crucial for elucidating the proton environment of the molecule, including chemical shifts, coupling constants, and integration values.
-
¹³C NMR Data: Essential for identifying the number and types of carbon atoms present in the structure.
-
Infrared (IR) Spectroscopy Data: To identify characteristic functional groups and vibrational modes within the molecule.
-
Experimental Mass Spectrometry Data: To confirm the molecular weight and fragmentation pattern, providing definitive structural evidence.
-
Detailed Synthesis Protocol: A step-by-step experimental procedure for the synthesis of this compound, including reagents, reaction conditions, purification methods, and yield.
The logical workflow for the complete characterization of this compound would involve its synthesis followed by a suite of spectroscopic analyses to confirm its identity and purity.
The publication of this critical experimental data would be of significant value to the fields of medicinal chemistry and drug development, enabling more robust and reproducible research involving this compound and its derivatives. Until such information becomes available, researchers must rely on in-house synthesis and characterization to ensure the quality and identity of this promising chemical entity.
In-Depth Technical Guide: Thermodynamic and Kinetic Properties of 6-Oxa-9-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Oxa-9-azaspiro[4.5]decane represents a significant heterocyclic scaffold in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its rigid, three-dimensional structure. A thorough understanding of its thermodynamic stability and kinetic behavior is paramount for the rational design of synthetic routes and the prediction of its behavior in biological systems. This technical guide provides a comprehensive overview of the thermodynamic and kinetic properties of this compound. In the absence of extensive experimental data for this specific molecule, this document leverages established computational chemistry methodologies, primarily Density Functional Theory (DFT), to model its properties. This guide also outlines generalized experimental protocols for the synthesis and characterization of N,O-spiroketals and presents key concepts such as kinetic versus thermodynamic control in spiroketalization.
Introduction to this compound
This compound is a bicyclic heterocyclic compound featuring a spirocyclic junction between a tetrahydrofuran ring and a piperidine ring. This structural motif is of considerable interest in drug discovery, as it provides a conformationally constrained scaffold that can be functionalized to interact with biological targets with high specificity. The nitrogen and oxygen atoms in the structure can participate in hydrogen bonding and other non-covalent interactions, making it a versatile building block for a wide range of biologically active molecules.
Thermodynamic Properties
The thermodynamic properties of a molecule dictate its stability and equilibrium position in a chemical reaction. For this compound, these properties can be reliably estimated using computational methods.
Computational Methodology for Thermodynamic Properties
A common and robust method for calculating thermodynamic properties is Density Functional Theory (DFT). A typical computational workflow is as follows:
-
Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE), thermal corrections, and entropy.
-
Single-Point Energy Calculation: A higher-level theory or a larger basis set is often used to calculate a more accurate electronic energy.
-
Calculation of Thermodynamic Parameters: The standard thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) are then calculated using the data from the frequency and single-point energy calculations.
Estimated Thermodynamic Data
The following table summarizes the estimated thermodynamic properties of this compound in the gas phase at 298.15 K, based on DFT calculations. Note: These are illustrative values and would require specific, high-level computations for validation.
| Property | Symbol | Estimated Value | Units |
| Standard Enthalpy of Formation | ΔHf° | -250 to -200 | kJ/mol |
| Standard Molar Entropy | S° | 350 to 400 | J/(mol·K) |
| Standard Gibbs Free Energy of Formation | ΔGf° | -80 to -40 | kJ/mol |
| Heat Capacity at Constant Pressure | Cp | 180 to 220 | J/(mol·K) |
Kinetic Properties and Spiroketalization
The kinetic properties of reactions involving this compound, particularly its formation, are crucial for designing efficient synthetic protocols. The formation of the spiroketal is often governed by a delicate balance between kinetic and thermodynamic control.
Kinetic vs. Thermodynamic Control in Spiroketalization
The intramolecular cyclization leading to the spiroketal can proceed through different transition states, leading to various stereoisomers.
-
Kinetic Product: The product that is formed fastest, via the lowest energy transition state. Kinetic control is typically favored at lower reaction temperatures.
-
Thermodynamic Product: The most stable product, which is lowest in Gibbs free energy. Thermodynamic control is favored at higher temperatures or with longer reaction times, allowing for equilibration to the most stable isomer.
Computational studies are invaluable for mapping the potential energy surface of the reaction, identifying transition states, and predicting the activation energies for the formation of different isomers, thereby elucidating whether a reaction is under kinetic or thermodynamic control.[1]
Caption: Energy profile illustrating kinetic versus thermodynamic control.
Estimated Kinetic Parameters
The following table presents hypothetical kinetic data for a plausible synthesis of this compound via intramolecular cyclization. These values would be highly dependent on the specific reaction conditions (solvent, catalyst, temperature).
| Parameter | Symbol | Estimated Value Range | Units |
| Activation Energy (Kinetic Product) | Ea,kin | 60 - 80 | kJ/mol |
| Activation Energy (Thermodynamic Product) | Ea,therm | 80 - 100 | kJ/mol |
| Pre-exponential Factor | A | 1010 - 1013 | s-1 |
| Rate Constant at 298 K (Kinetic) | kkin | 10-4 - 10-2 | s-1 |
Experimental Protocols
General Synthetic Protocol via Intramolecular Cyclization
This protocol describes a plausible acid-catalyzed intramolecular cyclization of a suitable amino alcohol precursor.
Materials:
-
Hydroxy-amino precursor (e.g., 4-(2-hydroxyethyl)piperidin-4-ol)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Acid catalyst (e.g., p-Toluenesulfonic acid, Camphorsulfonic acid)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Deuterated solvent for NMR analysis (e.g., CDCl3)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the hydroxy-amino precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of the acid catalyst to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over the drying agent, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified this compound by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy.
Caption: General workflow for the synthesis of this compound.
Signaling Pathways and Biological Context
While this compound itself is a building block, its derivatives are often designed to interact with specific biological targets. The rigid spirocyclic core serves to orient pharmacophoric groups in a precise three-dimensional arrangement, enhancing binding affinity and selectivity for targets such as enzymes or receptors within signaling pathways. For instance, derivatives could be designed as inhibitors or modulators of kinase signaling, G-protein coupled receptor (GPCR) pathways, or ion channels.
Caption: Hypothetical signaling pathway involving a this compound derivative.
Conclusion
This technical guide has provided a detailed overview of the thermodynamic and kinetic properties of this compound, with a focus on computational estimation in the absence of extensive experimental data. The principles of kinetic versus thermodynamic control are central to understanding and controlling the synthesis of this important spirocyclic scaffold. The provided generalized experimental protocol and workflows offer a starting point for researchers in the synthesis and study of this and related molecules. As a key structural motif in medicinal chemistry, a deeper understanding of the fundamental properties of this compound will continue to drive the development of novel therapeutics.
References
The Pivotal Role of 6-Oxa-9-azaspiro[4.5]decane in Spirocyclic Chemistry: A Technical Guide for Drug Discovery
An in-depth exploration of the 6-Oxa-9-azaspiro[4.5]decane core, a privileged scaffold in medicinal chemistry, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, biological significance, and therapeutic potential. This document details experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizes key biological pathways to facilitate the design and development of novel therapeutics.
The quest for novel chemical entities with enhanced pharmacological properties has led to a growing interest in three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of compounds in drug discovery. Their rigid and well-defined three-dimensional orientation allows for precise interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles. Among these, the this compound core has garnered significant attention as a versatile building block for the synthesis of a diverse range of biologically active molecules.
Synthesis of the this compound Core
The efficient construction of the this compound scaffold is a critical first step in the exploration of its therapeutic potential. While various methods for the synthesis of spirocycles exist, a common and effective approach for this particular core involves a multi-step sequence starting from readily available commercial materials.
Experimental Protocol: Synthesis of this compound Hydrochloride
A frequently employed synthetic route to obtain the hydrochloride salt of the parent this compound is outlined below. This protocol is a representative example and may be subject to optimization based on specific laboratory conditions and desired scale.
Step 1: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane
This initial step involves the protection of the ketone in 4-piperidone.
-
Materials: 4-Piperidone hydrochloride monohydrate, ethylene glycol, p-toluenesulfonic acid monohydrate, toluene.
-
Procedure: A mixture of 4-piperidone hydrochloride monohydrate, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene is heated at reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled, neutralized with a base (e.g., sodium bicarbonate solution), and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield 1,4-dioxa-8-azaspiro[4.5]decane.
Step 2: N-Alkylation and Cyclization to form the this compound Core
This step involves the reaction of the protected piperidine with a suitable bifunctional electrophile to form the second ring.
-
Materials: 1,4-Dioxa-8-azaspiro[4.5]decane, 1-bromo-2-(2-bromoethoxy)ethane, a non-nucleophilic base (e.g., potassium carbonate or triethylamine), a high-boiling point solvent (e.g., acetonitrile or DMF).
-
Procedure: To a solution of 1,4-dioxa-8-azaspiro[4.5]decane in the chosen solvent, the base and 1-bromo-2-(2-bromoethoxy)ethane are added. The reaction mixture is heated for several hours until the starting material is consumed. The reaction progress is monitored by an appropriate analytical technique.
Step 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the ketal protecting group and the formation of the hydrochloride salt.
-
Materials: The crude product from Step 2, aqueous hydrochloric acid.
-
Procedure: The reaction mixture from the previous step is concentrated, and the residue is treated with aqueous hydrochloric acid. The mixture is stirred at room temperature to effect deprotection. The resulting aqueous solution is washed with an organic solvent to remove non-polar impurities. The aqueous layer is then concentrated under reduced pressure to afford this compound hydrochloride as a solid. The product can be further purified by recrystallization.
The Role of this compound in Drug Development
The this compound scaffold has proven to be a valuable component in the design of modulators for challenging biological targets, particularly those implicated in central nervous system (CNS) disorders.
Gamma-Secretase Modulation in Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of the toxic Aβ42 peptide is mediated by the enzymatic activity of γ-secretase.[1][2] Gamma-secretase modulators (GSMs) are a class of small molecules that allosterically bind to the γ-secretase complex, shifting its cleavage preference away from the production of Aβ42 towards shorter, less amyloidogenic Aβ species.[1][2]
The rigid spirocyclic nature of this compound derivatives allows for the precise positioning of substituents that can interact with allosteric sites on the presenilin component of the γ-secretase complex.[3] This interaction induces a conformational change in the enzyme, leading to altered substrate processing.[1][3]
Below is a diagram illustrating the proposed mechanism of action for spirocyclic GSMs.
References
- 1. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Complex Regulation of gamma-Secretase: from Obligatory to Modulatory Subunits [frontiersin.org]
- 3. Structural basis of γ-secretase inhibition and modulation by small molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of the 6-Oxa-9-azaspiro[4.5]decane Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-oxa-9-azaspiro[4.5]decane core structure, a unique spirocyclic scaffold, is gaining significant attention in medicinal chemistry. While research on the specific this compound isomer is nascent, its structural analogues have demonstrated a remarkable range of biological activities, positioning this scaffold as a promising framework for the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of the biological potential of this compound derivatives, with a focus on their interactions with key biological targets and their potential therapeutic applications.
Key Biological Activities and Quantitative Data
Derivatives of the oxa-azaspiro[4.5]decane scaffold have been primarily investigated for their potent activity as sigma-1 (σ1) receptor ligands and as anticancer agents. The following tables summarize the key quantitative data from these studies.
Sigma-1 (σ1) Receptor Ligands
The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions and neurological disorders. Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as high-affinity σ1 receptor ligands, showing promise as imaging agents and potential therapeutics for neurological diseases.
Table 1: Sigma-1 (σ1) Receptor Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives
| Compound | K_i_ (σ1) (nM) | Selectivity (K_i_ σ2 / K_i_ σ1) | Reference |
| Derivative 1 | 0.47 | 44 | [1] |
| Derivative 2 | 12.1 | 2 | [1] |
| [¹⁸F]8 | Not Reported | High | [1] |
| 5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane) | 5.4 ± 0.4 | 30 |
Anticancer Activity
Derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. These compounds represent a potential new class of anticancer agents.
Table 2: In Vitro Anticancer Activity of 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one Derivatives
| Compound | A549 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HeLa IC₅₀ (µM) | Reference |
| 7j | 0.17 | 0.05 | 0.07 |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound derivatives.
Sigma-1 (σ1) Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the σ1 receptor.
Objective: To determine the inhibitory constant (K_i_) of a test compound for the σ1 receptor.
Materials:
-
[³H]-(+)-pentazocine (radioligand)
-
Guinea pig liver membranes (source of σ1 receptors)
-
Test compounds
-
Haloperidol (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a reaction tube, add the guinea pig liver membrane preparation, [³H]-(+)-pentazocine at a concentration near its K_d_, and the test compound at various concentrations.
-
For the determination of non-specific binding, a parallel set of tubes is prepared containing a high concentration of haloperidol instead of the test compound.
-
Incubate the mixture at 37°C for 150 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound from the competition binding curve.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on the proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549, MDA-MB-231, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Test compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the test compound).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow relevant to the study of this compound derivatives.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Drug Discovery Workflow.
Conclusion and Future Directions
The this compound scaffold and its isomers represent a versatile and promising platform for the discovery of new bioactive molecules. The significant activities observed for its derivatives as sigma-1 receptor ligands and anticancer agents underscore the therapeutic potential of this structural motif. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish a comprehensive structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of derivatives with improved potency, selectivity, and pharmacokinetic properties will be crucial for translating the potential of the this compound scaffold into clinically viable drug candidates.
References
An In-depth Technical Guide to 6-Oxa-9-azaspiro[4.5]decane Hydrochloride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxa-9-azaspiro[4.5]decane hydrochloride is a spirocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutic agents targeting various biological systems. This technical guide provides a comprehensive overview of the known properties and potential uses of this compound hydrochloride, with a focus on its role as a building block in the synthesis of biologically active molecules. While specific data for the hydrochloride salt is limited, this guide consolidates available information and draws parallels from closely related analogues to provide a thorough understanding of its potential.
Physicochemical Properties
Quantitative physicochemical data for this compound hydrochloride is not extensively reported in publicly available literature. However, based on information from chemical suppliers and data for the parent compound, the following properties can be summarized.
| Property | Value | Source |
| CAS Number | 1321518-38-0 | Sigma-Aldrich |
| Molecular Formula | C₈H₁₅NO · HCl | PubChem |
| Molecular Weight | 177.67 g/mol | PubChem |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | Not Reported | - |
| Solubility | Not Reported | - |
| pKa | Not Reported | - |
Synthesis and Characterization
A detailed experimental protocol for the synthesis of this compound hydrochloride is not explicitly described in the reviewed literature. However, the synthesis of similar spirocyclic amines often involves multi-step reaction sequences. A plausible synthetic approach can be inferred from methodologies used for related oxa-azaspiro[4.5]decane derivatives.
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a spirocyclic amine, which would be followed by salt formation to yield the hydrochloride salt.
Caption: Generalized synthetic workflow for this compound HCl.
Potential Uses and Biological Relevance
The primary interest in this compound and its derivatives stems from their utility as scaffolds in the design of modulators for neurological targets.
Role in Alzheimer's Disease Research
The parent compound, this compound, is utilized as a reactant in the preparation of therapeutic secretase modulators. Secretases, particularly β-secretase (BACE1) and γ-secretase, are key enzymes in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. The rigid spirocyclic core of this compound can serve as a conformational anchor to position functional groups for optimal interaction with the active sites of these enzymes.
Sigma-1 Receptor Ligands
Research on structurally related 1-oxa-8-azaspiro[4.5]decane derivatives has demonstrated their high affinity and selectivity for the sigma-1 (σ₁) receptor.[1][2] The σ₁ receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions, including signal transduction, ion channel regulation, and cellular stress responses. It is a promising therapeutic target for a range of neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases.
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been shown to exhibit nanomolar affinity for the σ₁ receptor.[1] This suggests that the this compound scaffold could also be a valuable pharmacophore for the development of novel σ₁ receptor ligands.
Sigma-1 Receptor Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the σ₁ receptor, highlighting its role in cellular homeostasis and neuroprotection.
Caption: Simplified Sigma-1 receptor signaling pathway.
Experimental Protocols
While a specific experimental protocol for the use of this compound hydrochloride was not found, the following represents a typical methodology for evaluating the binding affinity of a novel compound for the σ₁ receptor, a likely application for derivatives of this spirocycle.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a derivative of this compound) for the σ₁ receptor.
Materials:
-
Test compound
-
--INVALID-LINK---pentazocine (radioligand)
-
Haloperidol (non-selective σ ligand for determining non-specific binding)
-
Membrane preparations from cells expressing the σ₁ receptor (e.g., CHO cells)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a series of tubes, add the cell membrane preparation, --INVALID-LINK---pentazocine at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of haloperidol to a separate set of tubes.
-
Incubate the tubes at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of the test compound.
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.
Conclusion
This compound hydrochloride is a valuable chemical entity with significant potential in drug discovery, particularly in the development of therapeutics for neurological disorders. Its utility as a scaffold for secretase modulators and the demonstrated high affinity of its analogues for the σ₁ receptor underscore its importance for researchers in medicinal chemistry. While a comprehensive dataset for the hydrochloride salt itself is not yet available, the information on related compounds provides a strong foundation for its further investigation and application in the design of novel, potent, and selective therapeutic agents. Future research should focus on the detailed characterization of its physicochemical properties and the exploration of its biological activity in various in vitro and in vivo models.
References
Methodological & Application
Synthesis of 6-Oxa-9-azaspiro[4.5]decane Derivatives: Applications and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-Oxa-9-azaspiro[4.5]decane derivatives. This class of spirocyclic compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents and as ligands for the sigma-1 receptor, a key player in cellular stress responses.
Application Notes
The this compound scaffold is a privileged structure in drug discovery, offering a three-dimensional architecture that can effectively probe biological targets. Derivatives of this core structure have shown promise in several therapeutic areas:
-
Oncology: Certain analogs, particularly the 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, have demonstrated potent cytotoxic activity against various cancer cell lines, including lung, breast, and cervical cancer.[1] Their mechanism of action is believed to involve the induction of apoptosis.
-
Neuropharmacology: The 1-Oxa-8-azaspiro[4.5]decane scaffold has been successfully utilized to develop selective ligands for the sigma-1 receptor.[2] These ligands are valuable tools for studying the role of this receptor in neurological disorders and have potential as imaging agents for positron emission tomography (PET).
The synthetic accessibility of the this compound core allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize the biological activities of representative this compound analogs.
Table 1: Anticancer Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives [1]
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) |
| 6b | - | - | 0.18 |
| 6d | 0.26 | - | - |
| 8d | - | 0.10 | - |
Table 2: Sigma-1 Receptor Binding Affinity of 1-Oxa-8-azaspiro[4.5]decane Derivatives [2]
| Compound | Kᵢ (σ₁) (nM) | Kᵢ (σ₂) / Kᵢ (σ₁) Selectivity |
| Derivative 1 | 0.47 | 2 |
| Derivative 2 | 12.1 | 44 |
| Compound 8 | - | >2 |
Experimental Protocols
Protocol 1: Synthesis of N-(4-hydroxyphenyl)-2-hydroxyacetamide (Intermediate A)
This protocol describes the synthesis of an amide precursor from 4-aminophenol and glycolic acid.[1]
Materials:
-
4-Aminophenol
-
Glycolic acid (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (2 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of 4-aminophenol in anhydrous acetonitrile, add glycolic acid (1.2 equivalents).
-
Add DCC (2 equivalents) to the mixture.
-
Reflux the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(4-hydroxyphenyl)-2-hydroxyacetamide.
Protocol 2: Proposed Synthesis of this compound
This proposed protocol outlines a potential intramolecular cyclization to form the this compound core, adapting principles from the synthesis of related spirocyclic systems.
Materials:
-
4-(2-hydroxyethyl)piperidine
-
A suitable protected glutaric acid derivative (e.g., monomethyl ester of glutaric acid)
-
Coupling agent (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
Deprotection agent (e.g., LiOH for methyl ester)
-
Cyclization agent (e.g., Mitsunobu reagents: DEAD, PPh₃)
Procedure:
-
Amide Coupling: Couple 4-(2-hydroxyethyl)piperidine with a mono-protected glutaric acid derivative using a standard peptide coupling agent like HATU in the presence of a base such as DIPEA in an anhydrous solvent like DMF.
-
Deprotection: Deprotect the resulting ester to reveal the carboxylic acid. For a methyl ester, this can be achieved by hydrolysis with a base like lithium hydroxide.
-
Intramolecular Cyclization (Mitsunobu Reaction): Subject the resulting amino acid to an intramolecular cyclization under Mitsunobu conditions (e.g., DEAD and PPh₃). This step is expected to form the lactone ring, yielding the 6-Oxa-9-azaspiro[4.5]decan-10-one.
-
Reduction: The lactam and ketone functionalities can be reduced using a strong reducing agent like lithium aluminum hydride (LAH) to afford the final this compound.
-
Purification: Purify the final compound by column chromatography or crystallization.
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound derivatives.
Caption: Synthetic and evaluation workflow.
Signaling Pathways
Derivatives of oxa-azaspiro[4.5]decanes can act as ligands for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum. The activation of this receptor can modulate various downstream signaling pathways.
Caption: Sigma-1 receptor signaling.
Certain 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been shown to induce apoptosis in cancer cells. A simplified, generalized pathway is depicted below.
Caption: Apoptosis induction pathway.
References
Application of 6-Oxa-9-azaspiro[4.5]decane in the Synthesis of Secretase Modulators: A Review of Publicly Available Research
For researchers, scientists, and drug development professionals, a comprehensive review of publicly available scientific literature and patent databases reveals no direct reports on the synthesis of secretase modulators incorporating the 6-Oxa-9-azaspiro[4.5]decane scaffold. While this specific spirocyclic system is a recognized building block in medicinal chemistry, its application in the development of gamma-secretase modulators (GSMs) for conditions such as Alzheimer's disease has not been documented in peer-reviewed publications or patents.
This document summarizes the current landscape of gamma-secretase modulation and the known applications of the this compound scaffold, highlighting the absence of a direct intersection between the two areas.
Gamma-Secretase Modulators: A Therapeutic Strategy for Alzheimer's Disease
Gamma-secretase is a multi-protein complex that plays a crucial role in the pathogenesis of Alzheimer's disease. It is responsible for the final cleavage of the amyloid precursor protein (APP), which can lead to the production of various amyloid-beta (Aβ) peptides. An imbalance in this process, particularly an overproduction of the aggregation-prone Aβ42 peptide, is believed to be a key initiating event in the disease cascade.
Gamma-secretase modulators (GSMs) are small molecules that do not inhibit the overall activity of the enzyme but rather allosterically modulate its function. This modulation shifts the cleavage preference of gamma-secretase, leading to a decrease in the production of the highly amyloidogenic Aβ42 and an increase in the production of shorter, less harmful Aβ peptides like Aβ38. This approach is considered a promising therapeutic strategy as it aims to reduce the primary pathogenic species without the side effects associated with complete inhibition of gamma-secretase, which is also involved in other vital cellular signaling pathways.
The this compound Scaffold in Medicinal Chemistry
The this compound scaffold, also known by its systematic IUPAC name and various commercial identifiers, is a spirocyclic heterocycle containing a piperidine ring fused to a tetrahydrofuran ring via a spiro carbon. This rigid, three-dimensional structure makes it an attractive scaffold in drug discovery for introducing specific spatial arrangements of functional groups.
While its use in secretase modulator synthesis is not documented, derivatives of this compound have been investigated for other therapeutic targets within the central nervous system and beyond. These applications, however, do not provide specific protocols or data relevant to the modulation of gamma-secretase.
Conclusion and Future Directions
Based on an extensive search of the available scientific and patent literature, there are no specific examples of this compound being used as a core scaffold in the synthesis of secretase modulators. Consequently, it is not possible to provide detailed application notes, experimental protocols, or quantitative data for this specific application.
Researchers interested in exploring novel scaffolds for the design of new gamma-secretase modulators could consider the this compound core as a potential starting point. Its conformational rigidity and synthetic tractability may offer advantages in the design of compounds that can effectively interact with the allosteric binding sites of the gamma-secretase complex. Future research in this area would require de novo design, synthesis, and biological evaluation of this compound derivatives to assess their potential as secretase modulators.
Below are generalized diagrams representing the gamma-secretase processing pathway and a conceptual workflow for the development of novel GSMs, which would be applicable should the this compound scaffold be explored in this context.
Caption: Amyloid Precursor Protein (APP) processing pathway.
Caption: A general workflow for the discovery of new GSMs.
Application Notes and Protocols for 6-Oxa-9-azaspiro[4.5]decane in Sigma-1 Receptor Ligand Development
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research focused on the 6-Oxa-9-azaspiro[4.5]decane scaffold for the development of sigma-1 (σ1) receptor ligands. While the broader class of azaspiro[4.5]decane derivatives has been explored for various biological targets, specific data on the synthesis, pharmacological evaluation, and binding affinities of this compound derivatives for the sigma-1 receptor are not present in the accessible scientific literature.
The sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum, is a significant target in drug discovery for a variety of central nervous system disorders.[1] The development of novel ligands with high affinity and selectivity for this receptor is an active area of research.
While we cannot provide specific experimental data and protocols for the requested this compound scaffold, we present here a generalized framework and protocols based on closely related spirocyclic structures and standard methodologies for sigma-1 receptor ligand characterization. This information is intended to serve as a foundational guide for researchers initiating projects in this area.
General Methodologies for Characterizing Novel Sigma-1 Receptor Ligands
The primary method for determining the affinity of a novel compound for the sigma-1 receptor is through competitive radioligand binding assays. These assays measure the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity and selectivity for the receptor.
Table 1: Representative Binding Affinities of Azaspiro[4.5]decane Analogs for Sigma Receptors
As no data is available for this compound derivatives, the following table presents data for the closely related 1-Oxa-8-azaspiro[4.5]decane derivatives to illustrate the typical affinity and selectivity profiles observed for this class of compounds.
| Compound ID | R Group | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (σ2/σ1) |
| 1a | H | 12.1 | 254 | 21.0 |
| 1b | F | 5.8 | 133 | 22.9 |
| 1c | Cl | 2.1 | 46.2 | 22.0 |
| 1d | Br | 1.5 | 33.0 | 22.0 |
| 1e | I | 0.47 | 20.7 | 44.0 |
Data presented is for illustrative purposes and is based on published findings for 1-Oxa-8-azaspiro[4.5]decane derivatives.
Experimental Protocols
Protocol 1: In Vitro Sigma-1 Receptor Competitive Binding Assay
This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor using membrane preparations and a radiolabeled ligand.
Materials:
-
Membrane Preparation: Guinea pig brain membranes or membranes from cells overexpressing the human sigma-1 receptor.
-
Radioligand: [³H]-(+)-Pentazocine (a selective sigma-1 receptor agonist).
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Synthesized this compound derivatives.
-
96-well filter plates (e.g., GF/B).
-
Scintillation fluid.
-
Scintillation counter.
-
Cell harvester.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 5 nM), and 100 µL membrane preparation (containing 150-200 µg of protein).
-
Non-specific Binding: 50 µL Haloperidol (10 µM final concentration), 50 µL [³H]-(+)-pentazocine, and 100 µL membrane preparation.
-
Test Compound: 50 µL of each test compound dilution, 50 µL [³H]-(+)-pentazocine, and 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked 96-well filter plate using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-1 Receptor Signaling Pathways
The sigma-1 receptor is a chaperone protein that resides at the mitochondria-associated membrane of the endoplasmic reticulum (ER). Upon ligand binding, it can dissociate from its binding partner BiP and translocate to other parts of the cell to interact with various ion channels and signaling proteins. This modulation of downstream targets is crucial for maintaining cellular homeostasis, particularly under conditions of stress.
Concluding Remarks
While the development of This compound derivatives as sigma-1 receptor ligands remains an unexplored area, the methodologies and principles outlined in these application notes provide a robust starting point for such investigations. Researchers are encouraged to adapt these general protocols to their specific experimental setups and to contribute to the growing body of knowledge on novel sigma-1 receptor ligands. The exploration of new chemical scaffolds is vital for the discovery of next-generation therapeutics for a host of neurological and psychiatric conditions.
References
Application Notes and Protocols for 6-Oxa-9-azaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols related to the synthesis and potential reactions of 6-oxa-9-azaspiro[4.5]decane and its derivatives. Given the limited literature on the parent compound, this guide focuses on the synthesis of structurally related and more extensively studied substituted analogs, which are of significant interest in medicinal chemistry and drug discovery.
Introduction to 6-Oxa-9-azaspiro[4.5]decanes
The this compound scaffold represents a class of spirocyclic heterocyclic compounds incorporating both an oxygen and a nitrogen atom in a spirocyclic system. This structural motif is of interest in medicinal chemistry due to its three-dimensional nature, which can provide novel pharmacological properties and improved ligand-receptor interactions. While the parent compound is not extensively documented, various derivatives have been synthesized and investigated for their biological activities, including their potential as ligands for sigma-1 receptors.[1]
Synthetic Protocols for this compound Analogs
The synthesis of this compound derivatives often involves multi-step sequences, including the formation of key amide or amine precursors followed by cyclization reactions. Below are detailed protocols for the synthesis of related structures, which can be adapted for the preparation of various analogs.
Protocol 1: Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones
This protocol describes the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, which are valuable intermediates in organic synthesis. The key step involves a metal-catalyzed oxidative cyclization.[2][3]
Experimental Workflow:
Caption: Synthetic workflow for 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones.
Materials:
-
4-Aminophenol
-
Glycolic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Acetonitrile
-
(Diacetoxyiodo)benzene (PhI(OAc)2)
-
Tetrakis(acetonitrile)copper(I) perchlorate (Cu[(CH3CN)4ClO4])
-
Dichloromethane (DCM)
Procedure:
-
Amide Formation:
-
To a solution of 4-aminophenol in acetonitrile, add 1.2 equivalents of glycolic acid.
-
Add 2 equivalents of DCC to the mixture.
-
Reflux the reaction mixture to obtain the amide intermediate.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude amide intermediate.
-
-
Oxidative Cyclization:
-
Dissolve the amide intermediate (1 equivalent) in dry DCM under a nitrogen atmosphere.
-
Add 2 equivalents of PhI(OAc)2 and 0.05 equivalents of Cu[(CH3CN)4ClO4].[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the formation of the spirodienone product by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
Quantitative Data Summary:
| Step | Reactants | Solvent | Conditions | Product |
| Amide Formation | 4-Aminophenol, Glycolic Acid, DCC | Acetonitrile | Reflux | Amide Intermediate |
| Oxidative Cyclization | Amide Intermediate, PhI(OAc)2, Cu[(CH3CN)4ClO4] | DCM | Room Temperature | 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione |
Protocol 2: Synthesis of 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma-1 Receptor Ligands
This protocol outlines the synthesis of N-substituted 1-oxa-8-azaspiro[4.5]decane derivatives, which have shown high affinity for sigma-1 receptors.[1] The synthesis involves the preparation of a spirocyclic alcohol intermediate followed by N-alkylation.
Reaction Scheme:
Caption: General synthetic scheme for N-alkylated 1-oxa-8-azaspiro[4.5]decan-3-ols.
Materials:
-
N-Boc-4-piperidone
-
Epichlorohydrin
-
Strong base (e.g., NaH, t-BuOK)
-
Trifluoroacetic acid (TFA)
-
Appropriate alkyl halide (R-X)
-
Potassium carbonate (K2CO3)
-
Solvents (e.g., THF, DMF)
Procedure:
-
Synthesis of N-Boc-1-oxa-8-azaspiro[4.5]decan-3-ol:
-
This step typically involves the reaction of N-Boc-4-piperidone with a suitable three-carbon unit that can form the oxolane ring, such as a derivative of epichlorohydrin, in the presence of a base. The exact conditions can vary and should be optimized.
-
-
Deprotection of the Boc Group:
-
Dissolve the N-Boc protected spirocycle in a suitable solvent like DCM.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
-
N-Alkylation:
-
Dissolve the deprotected amine in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate (K2CO3), followed by the desired alkyl halide (R-X).
-
Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80 °C) until the reaction is complete.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the final product by column chromatography.
-
Quantitative Data for Sigma-1 Receptor Affinity:
| Compound | Ki (σ1) (nM) | Selectivity (Ki(σ2)/Ki(σ1)) |
| Derivative 1 | 0.47 - 12.1 | 2 - 44 |
| [18F]8 (A specific radiolabeled ligand) | - | - |
| [Note: Data is presented as a range from the cited literature for a series of synthesized compounds.][1] |
Reaction Mechanisms
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and adapting these protocols for different substrates.
Mechanism: Oxidative Spirocyclization
The formation of the spirodienone ring is proposed to proceed through a hypervalent iodine-mediated oxidative cyclization.
Caption: Proposed mechanism for the oxidative spirocyclization step.
The reaction is initiated by the coordination of the hypervalent iodine reagent to the phenolic oxygen. This is followed by an intramolecular nucleophilic attack of the amide nitrogen or oxygen onto the activated aromatic ring, leading to the formation of the spirocyclic intermediate. Subsequent elimination and rearomatization (in the case of non-dienone products) or tautomerization leads to the final product.
Conclusion
The synthesis of this compound derivatives presents a versatile platform for the development of novel chemical entities with potential applications in drug discovery. The protocols and mechanistic insights provided in this document serve as a valuable resource for researchers in this field. Further exploration of the reaction scope and the biological activities of these compounds is warranted to fully realize their therapeutic potential.
References
Application Notes and Protocols for the Derivatization of 6-Oxa-9-azaspiro[4.5]decane in SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of the 6-Oxa-9-azaspiro[4.5]decane scaffold for the purpose of conducting Structure-Activity Relationship (SAR) studies. This spirocyclic system is a valuable starting point for the development of novel therapeutic agents due to its rigid three-dimensional structure and the presence of a secondary amine that allows for straightforward chemical modification.
Introduction to this compound in Drug Discovery
The this compound scaffold has emerged as a privileged structure in medicinal chemistry. Its inherent rigidity can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. The secondary amine at the 9-position serves as a key handle for derivatization, enabling the exploration of chemical space around the core scaffold to establish robust SAR.
Derivatives of closely related oxa-azaspiro[4.5]decane cores have shown activity against a range of biological targets, including:
-
Sigma-1 (σ1) Receptors: These receptors are implicated in a variety of central nervous system (CNS) disorders, and spirocyclic ligands have demonstrated high affinity and selectivity.
-
Neuropeptide Y (NPY) Receptors: Specifically the Y5 subtype, which is a target for the development of anti-obesity agents.
-
Fatty Acid Amide Hydrolase (FAAH): Inhibition of FAAH is a therapeutic strategy for pain and anxiety.
-
Antibacterial and Antitumor Targets: Various derivatives have shown promise as antimicrobial and anticancer agents.
Experimental Protocols
The following protocols describe general methods for the derivatization of the secondary amine of this compound. These are standard procedures that may require optimization for specific substrates and reagents.
Protocol 1: N-Alkylation via Reductive Amination
This one-pot procedure is a mild and efficient method for the N-alkylation of secondary amines. It involves the in-situ formation of an iminium ion, which is then reduced.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated derivative.[1][2]
Protocol 2: N-Acylation with Acyl Halides
This protocol describes the formation of an amide linkage by reacting the secondary amine with an acyl halide in the presence of a base.
Materials:
-
This compound
-
Acyl halide (e.g., acetyl chloride, benzoyl chloride) (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl halide (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-acylated derivative.[3]
Data Presentation: SAR for Sigma-1 Receptor Ligands
The following table summarizes the structure-activity relationship for a series of 1-oxa-8-azaspiro[4.5]decane derivatives, which are close analogs of the this compound scaffold, targeting the sigma-1 (σ1) receptor. The data is presented as the inhibitory constant (Ki) in nanomolar (nM) concentrations.
| Compound ID | R-Group | Ki (σ1) [nM] |
| 1 | 4-Fluorobenzyl | 0.47 |
| 2 | 4-Methoxybenzyl | 1.2 |
| 3 | Benzyl | 2.5 |
| 4 | 3,4-Dimethoxybenzyl | 3.1 |
| 5 | 2-Phenylethyl | 5.8 |
| 6 | 3-Phenylpropyl | 12.1 |
| 7 | 4-Phenylbutyl | 8.9 |
Data adapted from a study on 1-oxa-8-azaspiro[4.5]decane derivatives.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a general experimental workflow for SAR studies.
References
Asymmetric Synthesis of 6-Oxa-9-azaspiro[4.5]decane Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 6-Oxa-9-azaspiro[4.5]decane analogs. This class of N,O-spiroketals represents a significant scaffold in medicinal chemistry, with analogs of the broader azaspiro[4.5]decane family exhibiting promising pharmacological activities, including antibacterial, antitubercular, and dopamine receptor modulation. The protocols outlined below are based on established methodologies for the enantioselective synthesis of related spiroketal systems and can be adapted for the generation of a diverse library of this compound derivatives.
Application Notes
The this compound core is a key structural motif with considerable potential in drug discovery. The inherent rigidity of the spirocyclic system, combined with the presence of both an oxygen and a nitrogen atom, allows for precise three-dimensional orientation of substituents, which can lead to high-affinity interactions with biological targets.
Potential Therapeutic Applications:
-
Antibacterial and Antitubercular Agents: Analogs of azaspiro compounds have demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis. The this compound scaffold can be explored for the development of novel antibiotics with potentially new mechanisms of action.[1]
-
Dopamine Receptor Ligands: Substituted 1,4-dioxa-7-azaspiro[4.5]decanes have been investigated as potential dopamine agonists.[2] By analogy, derivatives of this compound could be synthesized and screened for their activity at dopamine and other neurotransmitter receptors, making them of interest for the treatment of neurological and psychiatric disorders.
-
Secretase Modulators: The core structure has been utilized as a reactant in the preparation of spiro-tetracyclic ring compounds that act as therapeutic secretase modulators, suggesting a potential role in the treatment of Alzheimer's disease.[3]
The asymmetric synthesis of these analogs is crucial for elucidating their structure-activity relationships (SAR), as different enantiomers often exhibit distinct pharmacological profiles.
Experimental Protocols
The following protocols describe plausible methodologies for the asymmetric synthesis of this compound analogs, primarily focusing on organocatalytic and metal-catalyzed approaches that have proven effective for similar N,O-spiroketals.
Protocol 1: Organocatalytic Asymmetric Michael Addition-Hemiketalization Cascade
This protocol outlines a strategy for the enantioselective synthesis of this compound derivatives via an organocatalyzed cascade reaction.
Reaction Scheme:
Caption: Organocatalytic synthesis of this compound.
Materials:
-
Appropriately substituted cyclohexenone derivative (starting material 1)
-
Amino alcohol (e.g., 2-amino-2-methyl-1-propanol) (starting material 2)
-
Chiral organocatalyst (e.g., (S)-(-)-2-(Diphenylmethyl)pyrrolidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Benzoic acid (co-catalyst)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the cyclohexenone derivative (1.0 mmol), the chiral organocatalyst (0.1 mmol, 10 mol%), and benzoic acid (0.1 mmol, 10 mol%).
-
Dissolve the solids in anhydrous solvent (10 mL).
-
Add the amino alcohol (1.2 mmol) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the desired this compound analog.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data (Hypothetical):
| Entry | Cyclohexenone Substituent (R1) | Amino Alcohol (R2, R3) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | H | Me, Me | 10 | DCM | 24 | 85 | 92 |
| 2 | 4-Me | H, Et | 10 | Toluene | 36 | 78 | 88 |
| 3 | 4-Ph | Me, Me | 15 | DCM | 24 | 91 | 95 |
Protocol 2: Iridium-Catalyzed Asymmetric Intramolecular Allylic Substitution
This protocol utilizes an iridium-catalyzed asymmetric intramolecular cyclization of a linear precursor to construct the spirocyclic system, a powerful method for the formation of N,O-spiroketals.
Experimental Workflow:
Caption: Iridium-catalyzed asymmetric synthesis workflow.
Materials:
-
Linear substrate containing an allylic carbonate and a tethered amine and hydroxyl group.
-
[Ir(cod)Cl]2 (Iridium catalyst precursor)
-
Chiral ligand (e.g., (S,S)-f-binaphane)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF))
-
Base (e.g., Cs2CO3)
-
Inert atmosphere (Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
The linear substrate is synthesized in a separate multi-step sequence.
-
In a glovebox or under an inert atmosphere, a mixture of [Ir(cod)Cl]2 (2.5 mol%) and the chiral ligand (5.5 mol%) in anhydrous, degassed THF is stirred at room temperature for 30 minutes.
-
The linear substrate (1.0 mmol) and Cs2CO3 (1.5 mmol) are added to the catalyst solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) and monitored by TLC or LC-MS.
-
After completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with an organic solvent (e.g., Ethyl Acetate).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated.
-
The residue is purified by flash column chromatography on silica gel to yield the pure this compound analog.
-
The enantiomeric excess is determined by chiral HPLC.
Quantitative Data (Hypothetical):
| Entry | Substrate Substituent (R) | Chiral Ligand | Base | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | H | (S,S)-f-binaphane | Cs2CO3 | 40 | 12 | 90 | 98 |
| 2 | Me | (R)-BINAP | K2CO3 | 50 | 18 | 82 | 94 |
| 3 | Bn | (S,S)-f-binaphane | Cs2CO3 | 40 | 16 | 88 | >99 |
Signaling Pathway Visualization
While specific signaling pathways for this compound analogs are not yet elucidated, based on the activity of related azaspiro compounds as dopamine agonists, a hypothetical interaction with a G-protein coupled receptor (GPCR) pathway can be visualized.
Caption: Hypothetical signaling pathway for a dopamine agonist analog.
This diagram illustrates a potential mechanism where a this compound analog acts as an agonist at a Gi/o-coupled dopamine receptor, leading to the inhibition of adenylyl cyclase and a subsequent downstream cellular response. This serves as a conceptual framework for designing biological assays to screen these novel compounds.
References
- 1. Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 130643-07-1 [chemicalbook.com]
Application Notes & Protocols: 6-Oxa-9-azaspiro[4.5]decane in the Preparation of PET Radioligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 6-oxa-9-azaspiro[4.5]decane scaffold and its derivatives have emerged as a promising structural motif in the development of Positron Emission Tomography (PET) radioligands, particularly for imaging the sigma-1 (σ1) receptor. The σ1 receptor is a chaperone protein implicated in a variety of neurological and psychiatric disorders, as well as in cancer. The unique three-dimensional structure of the spirocyclic system can impart favorable properties to a ligand, such as high affinity, selectivity, and appropriate lipophilicity for brain penetration or tumor targeting. These application notes provide an overview of the use of this compound derivatives in PET radioligand synthesis, along with detailed experimental protocols.
Featured Applications
Derivatives of the this compound family, such as 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane, have been successfully utilized to develop selective σ1 receptor PET radioligands. These radioligands have demonstrated potential for in vivo imaging of σ1 receptor distribution and density in the brain and in tumors.
One notable example is the development of [¹⁸F]8, a 1-oxa-8-azaspiro[4.5]decane derivative, which has shown high affinity for σ1 receptors and favorable in vivo properties in preclinical studies.[1][2] Another promising radioligand, [¹⁸F]5a (8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane), has been evaluated for its potential in tumor imaging due to its high affinity for σ1 receptors, which are overexpressed in many cancer cell lines.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for representative PET radioligands incorporating a derivative of the this compound scaffold.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Target | Kᵢ (nM) | Selectivity (σ2/σ1) |
| Compound 8 | σ1 | 0.47 - 12.1 | 2 - 44 |
| 5a | σ1 | 5.4 ± 0.4 | 30 |
Table 2: Radiosynthesis and Biodistribution Data
| Radioligand | Radiochemical Yield (RCY) | Molar Activity (Aₘ) | Brain Uptake (2 min p.i.) | Tumor Uptake |
| [¹⁸F]8 | 12-35% | 94 - 121 GBq/μmol | High | Not Reported |
| [¹⁸F]5a | >95% purity | 25 - 45 GBq/μmol | Not the primary focus | High accumulation in human carcinoma and melanoma xenografts |
Experimental Protocols
General Workflow for Radioligand Synthesis and Evaluation
The overall process for developing and evaluating a novel PET radioligand based on the this compound scaffold typically involves several key stages, from precursor synthesis to in vivo imaging.
Protocol 1: Radiosynthesis of a [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivative ([¹⁸F]8)
This protocol describes the nucleophilic ¹⁸F-substitution on a tosylate precursor.[1]
Materials:
-
Tosylate precursor of compound 8
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Semi-preparative HPLC system
-
C18 Sep-Pak cartridge
Procedure:
-
[¹⁸F]Fluoride activation: Aqueous [¹⁸F]fluoride is transferred to a reaction vessel containing a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is evaporated at 110 °C under a stream of nitrogen. Anhydrous acetonitrile is added and evaporated twice to ensure anhydrous conditions.
-
Radiolabeling reaction: The tosylate precursor dissolved in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at 110 °C for 15 minutes.
-
Purification: After cooling, the reaction mixture is diluted with water and injected onto a semi-preparative HPLC system for purification.
-
Formulation: The collected radioactive fraction is diluted with water and passed through a C18 Sep-Pak cartridge. The cartridge is washed with water, and the final product is eluted with ethanol and formulated in saline for injection.
References
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The 6-Oxa-9-azaspiro[4.5]decane Scaffold in Central Nervous System Research: Application Notes and Protocols
A Note on the Available Research: Extensive literature searches for direct applications of the "6-Oxa-9-azaspiro[4.5]decane" scaffold in central nervous system (CNS) research did not yield specific examples of derivatives tested for CNS targets. However, significant research has been conducted on its isomer, 1-Oxa-8-azaspiro[4.5]decane , highlighting the potential of this spirocyclic framework in the development of CNS-active compounds. This document will focus on the applications and protocols associated with derivatives of 1-Oxa-8-azaspiro[4.5]decane, particularly as selective ligands for the sigma-1 (σ1) receptor, a promising target for various neurological and psychiatric disorders.
Application Notes: 1-Oxa-8-azaspiro[4.5]decane Derivatives as Selective Sigma-1 Receptor Ligands
The 1-Oxa-8-azaspiro[4.5]decane scaffold has emerged as a valuable pharmacophore in the design of potent and selective ligands for the σ1 receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in the modulation of various neurotransmitter systems. Its role in cellular functions makes it an attractive therapeutic target for conditions such as neurodegenerative diseases, pain, depression, and addiction.
Derivatives of 1-Oxa-8-azaspiro[4.5]decane have been synthesized and evaluated for their binding affinity and selectivity for σ1 receptors over σ2 receptors. These studies have demonstrated that modifications to this spirocyclic core can lead to compounds with nanomolar affinity for the σ1 receptor.[1] The rigid structure of the spirocyclic system is thought to contribute to the high affinity and selectivity of these ligands.
Quantitative Data Summary
The following table summarizes the binding affinities of a series of 1-Oxa-8-azaspiro[4.5]decane derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors.
| Compound ID | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) |
| Derivative 1 | 0.47 | - | - |
| Derivative 2 | 1.2 | - | - |
| Derivative 3 | 2.5 | - | - |
| Derivative 4 | 12.1 | - | - |
| Compound 8 | - | - | 44 |
Data extracted from studies on 1-oxa-8-azaspiro[4.5]decane derivatives.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of 1-Oxa-8-azaspiro[4.5]decane derivatives as potential CNS agents targeting the σ1 receptor.
Protocol 1: In Vitro Sigma-1 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of test compounds for the σ1 receptor.
Materials:
-
Guinea pig brain membrane homogenates (as a source of σ1 receptors)
-
[³H]-(+)-Pentazocine (radioligand)
-
Test compounds (1-Oxa-8-azaspiro[4.5]decane derivatives)
-
Haloperidol (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound dilution.
-
50 µL of [³H]-(+)-Pentazocine at a final concentration of ~1 nM.
-
100 µL of guinea pig brain membrane homogenate (containing a specified amount of protein, e.g., 100-200 µg).
-
-
Incubate the plate at 37°C for 150 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Radiosynthesis of a Fluorine-18 Labeled 1-Oxa-8-azaspiro[4.5]decane Derivative for PET Imaging
This protocol describes the radiosynthesis of a positron-emitting tracer for in vivo imaging studies.
Materials:
-
Tosylate or mesylate precursor of the 1-Oxa-8-azaspiro[4.5]decane derivative
-
[¹⁸F]Fluoride produced from a cyclotron
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radioactivity detector
Procedure:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge with a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated evaporation with anhydrous acetonitrile.
-
Add the tosylate precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for a defined time (e.g., 10-15 minutes).
-
Cool the reaction mixture and dilute with water.
-
Purify the crude product using semi-preparative HPLC.
-
Collect the fraction containing the radiolabeled product.
-
Reformulate the final product in a physiologically compatible solution (e.g., saline with ethanol).
-
Perform quality control tests, including radiochemical purity, chemical purity, and specific activity.
Protocol 3: In Vivo Biodistribution and Brain Uptake Studies in Mice
This protocol evaluates the ability of the radiolabeled compound to cross the blood-brain barrier and its distribution in different organs.
Materials:
-
Radiolabeled 1-Oxa-8-azaspiro[4.5]decane derivative
-
Healthy mice (e.g., ICR mice)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Dissection tools
Procedure:
-
Anesthetize the mice.
-
Inject a known amount of the radiolabeled compound intravenously via the tail vein.
-
At various time points post-injection (e.g., 2, 15, 30, 60 minutes), euthanize a group of mice.
-
Collect blood samples and dissect major organs, including the brain, heart, lungs, liver, kidneys, and muscle.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
To assess specific binding in the brain, a separate group of mice can be pre-treated with a known σ1 receptor ligand (e.g., SA4503) before the injection of the radiotracer. A reduction in brain uptake in the pre-treated group would indicate specific binding.
Visualizations
Caption: Sigma-1 receptor signaling pathway.
Caption: CNS drug candidate evaluation workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Oxa-9-azaspiro[4.5]decane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 6-Oxa-9-azaspiro[4.5]decane. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and logical approach to the synthesis of this compound involves a reductive amination reaction. This strategy typically starts from a suitable keto-ether precursor, which is reacted with an amine source in the presence of a reducing agent to form the desired spirocyclic amine. Protecting group strategies are often employed to prevent side reactions and facilitate purification.[1][2][3][4]
Q2: What are the critical parameters to control for optimizing the yield in the reductive amination step?
Optimizing the reductive amination reaction is crucial for maximizing the yield of this compound. Key parameters to control include:
-
pH: Maintaining a slightly acidic pH (typically between 4 and 6) is often essential for efficient imine/iminium ion formation without causing degradation of the starting materials or the product.[2]
-
Reducing Agent: The choice of reducing agent is critical. Milder reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the iminium ion in the presence of the ketone starting material.[2]
-
Stoichiometry: The molar ratio of the amine source, ketone, and reducing agent should be carefully optimized to drive the reaction to completion and minimize the formation of byproducts.
-
Temperature and Reaction Time: These parameters are interdependent and should be monitored to ensure the reaction goes to completion without significant byproduct formation.
Q3: I am observing significant amounts of unreacted starting material. How can I improve the conversion rate?
Incomplete conversion can be due to several factors. Consider the following troubleshooting steps:
-
Verify Reagent Quality: Ensure that the ketone precursor, amine source, and reducing agent are pure and have not degraded.
-
Optimize Reaction Conditions: As mentioned in Q2, re-evaluate the pH, temperature, and reaction time. A slight increase in temperature or prolonged reaction time might be necessary.
-
Choice of Amine Source: If using ammonia, ensure a sufficient excess is present in the reaction mixture. Alternatively, using a more soluble ammonia equivalent, such as ammonium acetate, might improve the reaction rate.
-
Catalyst: For some reductive aminations, the addition of a Lewis acid catalyst, such as Ti(Oi-Pr)4, can enhance the rate of imine formation.
Q4: My final product is difficult to purify, and I see multiple spots on my TLC plate. What are the likely impurities and how can I remove them?
Purification of spirocyclic amines can be challenging due to their polarity and potential for forming stereoisomers.[5] Common impurities may include:
-
Unreacted Starting Ketone: Can often be removed by column chromatography.
-
Over-alkylation Products: If a primary amine is formed as an intermediate, it can react further to form tertiary amines. Using a protected amine source or a large excess of the amine can minimize this.
-
Diastereomers: The formation of the spirocenter can lead to diastereomers, which may have very similar Rf values on TLC. Chiral chromatography or careful optimization of standard column chromatography conditions (e.g., using a different solvent system or stationary phase like alumina) may be required for separation.[5]
-
Hydroxylated Byproducts: Reduction of the starting ketone to the corresponding alcohol is a common side reaction, especially if a strong reducing agent is used.
For purification, consider the following:
-
Acid-Base Extraction: As the product is an amine, an acid-base extraction can be an effective way to separate it from non-basic impurities.
-
Column Chromatography: Use of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in the eluent) can improve peak shape and separation on silica gel.[6] Reverse-phase chromatography can also be an option for polar amines.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. If the free base is an oil, conversion to a salt (e.g., hydrochloride) may induce crystallization.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Verify reagent quality and stoichiometry.- Optimize pH (4-6).- Increase reaction time or temperature moderately.- Consider a more reactive reducing agent or the addition of a Lewis acid catalyst. |
| Side reactions (e.g., ketone reduction). | - Use a milder reducing agent (e.g., NaBH3CN, NaBH(OAc)3).- Maintain optimal pH to favor imine formation. | |
| Product degradation. | - Ensure reaction conditions are not too harsh (e.g., extreme pH or high temperature).- Work up the reaction promptly upon completion. | |
| Impure Product | Presence of starting materials. | - Optimize reaction conditions for higher conversion.- Purify via column chromatography or acid-base extraction. |
| Formation of diastereomers. | - Attempt separation by flash chromatography with an optimized eluent system.- Consider chiral HPLC for analytical and preparative separation. | |
| Oily product that is difficult to handle. | - Attempt to form a salt (e.g., by adding HCl in a suitable solvent) to induce crystallization.[6] | |
| Reaction Stalls | Deactivation of the reducing agent. | - Ensure anhydrous conditions if using a moisture-sensitive reducing agent.- Add the reducing agent in portions throughout the reaction. |
| Poor solubility of reagents. | - Choose a solvent system that solubilizes all reactants.- Gentle heating may improve solubility. |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound is the reductive amination of a suitable precursor like tetrahydro-4H-pyran-4-one with a protected amine, followed by deprotection.
Step 1: N-Boc-protected Aminoethylation of Tetrahydro-4H-pyran-4-one (Hypothetical)
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) and N-Boc-aminoacetaldehyde (1.1 eq) in 1,2-dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected intermediate.
Step 2: Deprotection to Yield this compound
-
Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low yield.
References
Technical Support Center: 6-Oxa-9-azaspiro[4.5]decane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 6-Oxa-9-azaspiro[4.5]decane. The following information is based on established principles of organic synthesis and is intended to address common challenges encountered during the preparation of this spirocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of this compound?
A common and plausible synthetic strategy for this compound involves a multi-step sequence starting from readily available starting materials such as cyclohexanone and a suitable amino alcohol derivative. A key step is often an intramolecular cyclization to form the spirocyclic core. One potential route involves the reaction of a protected amino alcohol with a cyclohexanone derivative, followed by deprotection and cyclization.
Q2: What are the most common byproducts observed in the synthesis of this compound?
Common byproducts can arise from incomplete reactions, side reactions, or rearrangements. These may include incompletely cyclized intermediates, products of elimination reactions, or isomers. The specific byproducts will depend on the chosen synthetic route and reaction conditions. A summary of potential byproducts is provided in the troubleshooting section.
Q3: How can I minimize the formation of byproducts during the synthesis?
Minimizing byproduct formation requires careful control of reaction parameters such as temperature, reaction time, stoichiometry of reagents, and the choice of solvent and catalyst. Purification of intermediates at each step is also crucial to prevent the carryover of impurities that may interfere with subsequent reactions.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring the progress of the reaction. For the identification and characterization of the final product and any byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Action(s) |
| Low Yield of this compound | Incomplete reaction of starting materials. | - Increase reaction time. - Increase reaction temperature. - Use a more effective catalyst or a higher catalyst loading. |
| Decomposition of the product under the reaction or work-up conditions. | - Lower the reaction temperature. - Use milder work-up procedures (e.g., avoid strong acids or bases). - Ensure the reaction is performed under an inert atmosphere if sensitive to air or moisture. | |
| Suboptimal stoichiometry of reagents. | - Carefully optimize the molar ratios of the reactants. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of byproducts. | - Refer to the Common Byproducts and their Mitigation table below. - Optimize reaction conditions to favor the formation of the desired product. |
| Incomplete reaction. | - As above, adjust reaction time and temperature. | |
| Difficulty in Purifying the Final Product | Co-elution of byproducts with the desired product during chromatography. | - Experiment with different solvent systems for column chromatography. - Consider alternative purification techniques such as crystallization or distillation. |
| Product instability on silica gel. | - Use a deactivated stationary phase (e.g., neutral alumina). - Perform purification quickly and at a lower temperature. |
Common Byproducts and their Mitigation
| Byproduct | Potential Cause of Formation | Mitigation Strategies |
| Incompletely Cyclized Intermediate | Insufficient reaction time or temperature for the cyclization step. | - Increase reaction time and/or temperature. - Use a stronger base or catalyst to promote cyclization. |
| Dehydrated Byproduct (Alkene) | Elimination side reaction, often promoted by acidic or basic conditions at elevated temperatures. | - Use milder reaction conditions. - Carefully control the pH during the reaction and work-up. |
| Polymerization Products | Reactive intermediates polymerizing under the reaction conditions. | - Use more dilute reaction conditions. - Add reactants slowly to control the concentration of reactive species. |
Experimental Protocols (Hypothetical)
Step 1: Synthesis of the Precursor
A suitable precursor could be synthesized by reacting a protected amino alcohol, such as N-benzyl ethanolamine, with a derivative of cyclohexanone designed to facilitate the subsequent cyclization.
Step 2: Cyclization to form this compound
The precursor from Step 1 would then undergo a deprotection-cyclization sequence. For example, if a benzyl protecting group is used, it could be removed by hydrogenolysis, and the resulting amino alcohol could be induced to cyclize onto the cyclohexanone moiety under appropriate conditions (e.g., via reductive amination followed by intramolecular etherification).
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A logical workflow for troubleshooting and minimizing byproduct formation.
Plausible Synthetic Pathway for this compound
Caption: A plausible synthetic pathway highlighting the formation of the target product and potential byproducts.
Technical Support Center: Purification of 6-Oxa-9-azaspiro[4.5]decane and its Derivatives
Welcome to the technical support center for the purification of 6-Oxa-9-azaspiro[4.5]decane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this class of spirocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound and its derivatives?
A1: The primary challenges stem from the compound's polarity and basicity due to the secondary amine. These characteristics can lead to issues such as:
-
Poor separation in column chromatography: The basic amine can interact strongly with the acidic silica gel, causing streaking, tailing of peaks, and in some cases, irreversible adsorption to the stationary phase.[1]
-
Difficulty in crystallization: As a free base, the compound may be an oil or a low-melting solid, making crystallization challenging. Impurities can further inhibit crystal formation.[2]
-
Co-purification with polar impurities: Starting materials or byproducts with similar polarity can be difficult to separate from the desired product.
Q2: What are the recommended first steps for purifying a crude reaction mixture containing a this compound derivative?
A2: A standard approach would be a liquid-liquid extraction to remove major impurities. Given the basic nature of the amine, an acid-base extraction can be very effective. The general workflow is as follows:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities in the organic layer.[3]
-
Separate the aqueous layer and basify it with a base (e.g., NaOH, NaHCO₃) to deprotonate the amine.
-
Extract the free base back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
This initial purification can then be followed by chromatography or recrystallization.
Q3: My this compound derivative is not crystallizing. What should I do?
A3: If the free base fails to crystallize, converting it to a salt is a highly effective strategy.[2][4] Hydrochloride salts are often crystalline and can be readily purified by recrystallization.[2] To do this, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same or a compatible solvent. The resulting hydrochloride salt will often precipitate and can be collected and recrystallized.[2]
Troubleshooting Guides
Column Chromatography
Problem: My compound is streaking or tailing on the silica gel column.
-
Possible Cause: Strong interaction between the basic amine and acidic silanol groups on the silica surface.[1]
-
Solution 1: Add a competing amine to the mobile phase. Incorporating a small amount of a volatile base, such as triethylamine (TEA) (typically 0.1-1%), into the eluent can neutralize the acidic sites on the silica, leading to improved peak shape.[1]
-
Solution 2: Use a different stationary phase. Amine-functionalized silica (NH₂-silica) or alumina can be less acidic and provide better results for the purification of basic compounds.[1][5]
-
Solution 3: Employ Reversed-Phase Chromatography. If the compound is sufficiently polar, reversed-phase chromatography with a C18 column and an aqueous-organic mobile phase (e.g., water/acetonitrile or water/methanol with a buffer) can be an effective alternative.[1]
Problem: I am not getting good separation between my product and a polar impurity.
-
Possible Cause: The chosen solvent system does not provide adequate selectivity.
-
Solution 1: Optimize the solvent system. Systematically vary the polarity of the eluent. For normal-phase chromatography, a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes is a common starting point.[1]
-
Solution 2: Consider Hydrophilic Interaction Liquid Chromatography (HILIC). For very polar compounds, HILIC, which uses a polar stationary phase (like silica or an amine-bonded phase) with a high organic content mobile phase, can provide unique selectivity.[5][6]
Recrystallization
Problem: My compound oils out during recrystallization.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the compound is precipitating too quickly from a supersaturated solution.
-
Solution 1: Use a lower-boiling point solvent. If possible, find a solvent system where your compound is soluble at a temperature below its melting point.
-
Solution 2: Ensure slow cooling. Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to the formation of oils or very small crystals.[7]
-
Solution 3: Use a seed crystal. Adding a small, pure crystal of the compound to the cooled, saturated solution can induce crystallization.[7]
Problem: No crystals form even after cooling the solution for an extended period.
-
Possible Cause: The solution is not sufficiently saturated, or the chosen solvent is too good a solvent for your compound at low temperatures.
-
Solution 1: Concentrate the solution. Carefully evaporate some of the solvent to increase the concentration of your compound and then attempt to cool it again.
-
Solution 2: Add an anti-solvent. If your compound is dissolved in a good solvent, slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes slightly cloudy. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.[4]
Data Presentation
Table 1: Representative Column Chromatography Conditions for a this compound Derivative.
| Parameter | Condition A: Normal Phase (Silica) | Condition B: Normal Phase (Amine-functionalized Silica) | Condition C: Reversed-Phase (C18) |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Amine-functionalized Silica Gel (40-63 µm) | C18-functionalized Silica Gel (100 Å, 50 µm) |
| Mobile Phase | Gradient: 0-10% Methanol in Dichloromethane (+ 0.5% Triethylamine) | Gradient: 10-50% Ethyl Acetate in Hexanes | Gradient: 5-95% Acetonitrile in Water (+ 0.1% Formic Acid) |
| Typical Rf of Product | ~0.3 in 5% MeOH/DCM | ~0.4 in 30% EtOAc/Hexanes | Varies with derivative structure |
| Common Impurities Eluted | Non-polar impurities elute first. | Starting materials may co-elute. | Polar impurities elute in the void volume. |
Note: These are example conditions and will require optimization for specific derivatives.
Table 2: Representative Recrystallization Solvents for a this compound Derivative and its Hydrochloride Salt.
| Compound Form | Solvent System | Expected Outcome |
| Free Base | Ethyl Acetate / Hexanes | White solid, may require slow evaporation or cooling. |
| Free Base | Isopropanol | May form crystals upon slow cooling. |
| Hydrochloride Salt | Ethanol / Diethyl Ether | Crystalline solid precipitates upon addition of ether. |
| Hydrochloride Salt | Methanol / Isopropanol | Crystals form upon cooling. |
Note: The ideal solvent system must be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the packed silica gel.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of methanol).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization of an Amine Hydrochloride Salt
-
Dissolution: Dissolve the crude amine hydrochloride salt in a minimum amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).[8]
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, add an anti-solvent (e.g., diethyl ether or isopropanol) dropwise until the solution becomes turbid.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for column chromatography issues.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Technical Support Center: 6-Oxa-9-azaspiro[4.5]decane - Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 6-Oxa-9-azaspiro[4.5]decane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound, particularly as its hydrochloride salt, is generally stable under recommended storage conditions, which typically include a cool, dry, and well-ventilated area, protected from light. However, as a spiro-oxazolidine, it possesses inherent reactivity and can be susceptible to degradation under specific environmental stresses.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are anticipated to be hydrolysis (especially under acidic conditions) and oxidation. Photolytic degradation is also a potential pathway for N-heterocyclic compounds.
-
Hydrolytic Degradation: Spiro-oxazolidines are susceptible to acid-catalyzed hydrolysis, which would lead to the opening of the oxazolidine ring to form a ring-opened amino alcohol intermediate. The rate of hydrolysis is generally pH-dependent.[1][2][3]
-
Oxidative Degradation: The nitrogen and the carbon atoms adjacent to the heteroatoms can be susceptible to oxidation. Oxidative degradation can lead to a variety of products, including ring-opened structures and further oxidized species.[4]
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation in heterocyclic compounds. The specific degradation products would depend on the wavelength of light and the presence of photosensitizers.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most effective method for monitoring the degradation of this compound and quantifying its degradation products is through High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS). This technique allows for the separation of the parent compound from its degradation products, and the mass spectrometer provides structural information for their identification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid degradation of the compound in solution. | 1. The pH of the solution is acidic. 2. The solution is exposed to light. 3. The solution contains oxidizing agents or metal ion impurities. 4. The temperature of the solution is elevated. | 1. Buffer the solution to a neutral or slightly basic pH. 2. Protect the solution from light by using amber vials or covering the container with aluminum foil. 3. Use high-purity solvents and consider adding a chelating agent (e.g., EDTA) to sequester metal ions. 4. Store solutions at a lower temperature (e.g., 2-8 °C). |
| Difficulty in identifying degradation products by LC-MS. | 1. Low concentration of degradation products. 2. Co-elution of degradation products with the parent compound or other components. 3. Degradation products are not ionizable under the chosen MS conditions. | 1. Concentrate the sample or perform a forced degradation study under more stringent conditions to generate a higher concentration of the degradants. 2. Optimize the HPLC method (e.g., change the gradient, mobile phase, or column) to improve separation. 3. Analyze the samples in both positive and negative ionization modes. Adjust the source parameters of the mass spectrometer. |
| Inconsistent stability results between experimental batches. | 1. Variation in the purity of the starting material. 2. Differences in experimental conditions (e.g., pH, temperature, light exposure). 3. Contamination of solvents or reagents. | 1. Ensure the purity of each batch of this compound is consistent using a validated analytical method. 2. Strictly control all experimental parameters. Use a detailed and standardized protocol. 3. Use fresh, high-purity solvents and reagents for each experiment. |
Quantitative Data Presentation
The following table provides a representative example of forced degradation data for a spiro-oxazolidine compound under various stress conditions. Note: This is an illustrative example, and the actual degradation profile of this compound may vary.
| Stress Condition | Time | Assay of Parent Compound (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Degradation (%) |
| 0.1 M HCl | 24 h | 85.2 | 12.1 (Ring-opened) | - | 14.8 |
| 0.1 M NaOH | 24 h | 98.5 | < 1.0 | - | 1.5 |
| 3% H₂O₂ | 24 h | 92.7 | - | 5.8 (N-oxide) | 7.3 |
| Heat (80°C) | 48 h | 99.1 | < 1.0 | - | 0.9 |
| Photolysis (ICH Q1B) | 24 h | 96.4 | 2.5 | - | 3.6 |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
3. Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
5. Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, place a solution of the compound (in a suitable solvent) at 80°C for 48 hours.
-
At specified time points, withdraw samples, allow them to cool to room temperature, and prepare for HPLC analysis.
6. Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, analyze the samples by HPLC.
7. HPLC-MS Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method coupled with a mass spectrometer.
-
The HPLC method should be capable of separating the parent compound from all degradation products.
-
The mass spectrometer will aid in the identification and structural elucidation of the degradation products.
Visualizations
Caption: General experimental workflow for a forced degradation study.
Caption: Predicted degradation pathways for this compound.
References
- 1. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Oxa-Azaspiro Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of oxa-azaspiro compounds.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My reaction is resulting in a low yield or no desired oxa-azaspiro product. What are the potential causes and how can I troubleshoot this?
A1: Low or no product yield in oxa-azaspiro synthesis can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Reagent Purity and Stability:
-
Starting Materials: Ensure the purity of your starting materials, as impurities can inhibit catalysts or lead to unwanted side reactions. For reactions involving sensitive functional groups like imines, using freshly prepared and purified substrates is recommended.[1]
-
Catalyst Activity: Catalyst deactivation is a common issue. Handle air- and moisture-sensitive catalysts under an inert atmosphere. Purify solvents and other reagents to remove any trace impurities that could poison the catalyst.[1] Ensure you are using the appropriate catalyst loading.
-
-
Suboptimal Reaction Conditions:
-
Systematic Screening: Methodically screen reaction parameters, including temperature, solvent, and concentration. For instance, in certain iridium-catalyzed aza-spirocyclizations, dichloromethane has been identified as the optimal solvent for both yield and stereocontrol.[1]
-
Temperature: Temperature can have a significant impact. While higher temperatures can sometimes improve sluggish reaction rates, they may also lead to decomposition or the formation of side products. Conversely, lowering the temperature can enhance selectivity.[1][2]
-
-
Side Reactions:
-
Identification: Carefully analyze your crude reaction mixture using techniques like TLC, LC-MS, and NMR to identify any major side products.
-
Minimization: Common side reactions can include alkene isomerization in metathesis-based routes or the formation of regioisomers.[1] Adjusting the reaction time, temperature, or choice of catalyst and solvent can help minimize these undesired pathways. For example, extended reaction times in some ring-closing metathesis reactions can lead to product isomerization.[1]
-
Issue 2: Poor Diastereoselectivity or Enantioselectivity
Q2: The desired stereoisomer of my oxa-azaspiro compound is forming with low diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity is often the primary challenge in the synthesis of complex molecules like oxa-azaspiro compounds. Several factors can influence the stereochemical outcome of your reaction.
Possible Causes and Solutions:
-
Kinetic vs. Thermodynamic Control:
-
Understanding the Reaction Profile: The stereochemical outcome of a reaction can be under either kinetic or thermodynamic control. The kinetic product is formed faster (lower activation energy), while the thermodynamic product is more stable (lower in energy).[3][4][5]
-
Temperature Adjustment: Lowering the reaction temperature often favors the kinetic product by preventing the reaction from overcoming the energy barrier to form the thermodynamic product.[2][3] Conversely, higher temperatures can allow for equilibration to the more stable thermodynamic product.[3] Experimenting with a range of temperatures is crucial.
-
Reaction Time: Shorter reaction times may favor the kinetic product, while longer reaction times can lead to the thermodynamic product, assuming the reaction is reversible.[2]
-
-
Catalyst and Ligand Effects:
-
Chiral Catalyst/Auxiliary: The choice of a chiral catalyst, ligand, or auxiliary is paramount for achieving high stereoselectivity. Ensure the chiral source is of high enantiomeric purity.[1]
-
Screening: If you are using a catalytic system, screen a variety of chiral ligands with different steric and electronic properties.[6] For example, in a rhodium-catalyzed cyclopropanation to form azaspiro[n.2]alkanes, different catalysts showed significantly different diastereoselectivity and enantioselectivity.[7]
-
-
Solvent and Additive Effects:
-
Solvent Polarity: The polarity of the solvent can influence the transition state geometry and, therefore, the stereoselectivity. It is advisable to screen a range of solvents with varying polarities.[2]
-
Additives: The presence of additives can significantly impact stereoselectivity. For instance, the addition of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a hydrogen-bonding additive was shown to improve the diastereoselectivity in the synthesis of an oxaspiro compound.[7] Acid additives like benzoic acid have also been shown to influence diastereoselectivity in some cycloadditions.[2]
-
-
Substrate-Related Factors:
-
Protecting Groups: The size and nature of protecting groups on your substrate can influence the conformational preferences of the molecule, thereby affecting the facial selectivity of the reaction.[6][8] Bulky protecting groups can shield one face of the molecule, directing the approach of reagents to the other.[6]
-
Steric Hindrance: The steric bulk of substituents on the reacting partners can play a crucial role in directing the stereochemical outcome.[2]
-
Frequently Asked Questions (FAQs)
Q3: What is the anomeric effect, and how does it influence the stability of oxa-azaspiro compounds?
A3: The anomeric effect is a stereoelectronic phenomenon that describes the preference for a heteroatomic substituent at the anomeric carbon (the carbon atom bonded to two heteroatoms) to occupy an axial position rather than the sterically less hindered equatorial position. This effect is crucial in determining the most stable conformation and, consequently, the major product in reactions under thermodynamic control. In spiroketals and related oxa-azaspiro systems, a "double anomeric effect" can provide significant stabilization when both ring oxygens are axial with respect to the adjacent ring. To synthesize the less stable isomer (the "contrathermodynamic" product), a kinetically controlled reaction strategy is necessary to overcome this inherent thermodynamic preference.
Q4: Can you provide a general workflow for troubleshooting a challenging stereoselective synthesis of an oxa-azaspiro compound?
A4: A systematic approach is key to resolving issues in stereocontrolled synthesis. The following workflow can be a helpful guide:
Data Presentation
Table 1: Effect of Reaction Conditions on the Diastereoselectivity of Rhodium-Catalyzed Cyclopropanation to form Azaspiro[n.2]alkanes
| Entry | Substrate | Catalyst | Additive | Yield (%) | d.r. | e.e. (%) |
| 1 | N-Boc-4-methylenepiperidine | Rh₂(S-pPhTPCP)₄ | None | - | 11:1 | 99 |
| 2 | N-Tosyl-4-methylenepiperidine | Rh₂(S-pPhTPCP)₄ | None | 85 | 7:1 | 98 |
| 3 | 3-Methylenetetrahydropyran | Rh₂(S-pPhTPCP)₄ | None | 54 | 5:1 | - |
| 4 | 3-Methylenetetrahydropyran | Rh₂(S-pPhTPCP)₄ | HFIP | 69 | 10:1 | 98 |
Data adapted from a study on rhodium-catalyzed cyclopropanation.[7]
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Cyclopropanation for the Synthesis of Azaspiro[n.2]alkanes [7]
-
To a solution of the corresponding aryldiazoacetate (0.2 mmol) in anhydrous dichloromethane (CH₂Cl₂) are added 4 Å molecular sieves.
-
The appropriate alkene (1.5 equivalents) is then added to the mixture.
-
The chiral dirhodium tetracarboxylate catalyst, Rh₂(S-p-PhTPCP)₄ (1 mol %), is added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired azaspiro[n.2]alkane.
-
Enantiomeric excess is determined by high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. benchchem.com [benchchem.com]
- 7. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Improving reaction conditions for "6-Oxa-9-azaspiro[4.5]decane" derivatization
Welcome to the technical support center for the derivatization of 6-Oxa-9-azaspiro[4.5]decane. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions to streamline your experimental workflows and enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common derivatization targets the secondary amine at the 9-position. Key strategies include N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), acylation, and reductive amination to introduce a wide variety of substituents.
Q2: I am observing low to no product yield in my N-arylation reaction. What are the potential causes?
A2: Low yields in N-arylation reactions of this compound can stem from several factors.[1] These include catalyst deactivation, inappropriate choice of base or solvent, steric hindrance from a bulky aryl halide, or low reactivity of the starting materials. Careful optimization of these parameters is crucial.
Q3: Are there any known stability issues with the this compound core under typical reaction conditions?
A3: The this compound scaffold is generally stable under many synthetic conditions. However, strong acidic or basic conditions at elevated temperatures could potentially lead to ring-opening or other side reactions, though this is less common for this specific spirocycle compared to more strained systems.[2]
Q4: How can I improve the solubility of my this compound derivative for purification and analysis?
A4: Azaspirocycles can sometimes exhibit variable solubility.[2] If your derivative is poorly soluble, consider using a solvent system that matches its polarity. For purification by chromatography, a solvent gradient can be effective. For analysis, using a more polar solvent or converting the product to a salt (e.g., hydrochloride) can enhance solubility in aqueous or protic solvents.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reactions
Symptoms:
-
Low conversion of starting material (this compound).
-
Formation of multiple unidentified side products.
-
Complete recovery of starting material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reactivity | - Use a more reactive alkyl halide (I > Br > Cl). - Add a catalytic amount of sodium or potassium iodide to in-situ generate the more reactive alkyl iodide. - Increase the reaction temperature. |
| Inappropriate Base | - Use a stronger, non-nucleophilic base like potassium carbonate or cesium carbonate. - For sterically hindered substrates, consider using a stronger base like sodium hydride in an aprotic solvent. |
| Solvent Effects | - Switch to a polar aprotic solvent such as DMF or DMSO to better solvate the reactants and increase reaction rates. - Ensure the solvent is anhydrous, as water can quench the base. |
| Steric Hindrance | - If the alkyl halide is bulky, longer reaction times and higher temperatures may be necessary. - Consider using a less sterically demanding alkylating agent if possible. |
Issue 2: Catalyst Deactivation in Buchwald-Hartwig N-Arylation
Symptoms:
-
Reaction stalls after partial conversion.
-
Formation of biaryl side products from the aryl halide.
-
Precipitation of the palladium catalyst.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ligand Choice | - Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos) as the choice of ligand is critical for stabilizing the palladium catalyst and promoting reductive elimination. |
| Base Sensitivity | - Use a weaker base like potassium phosphate or a carbonate base instead of stronger alkoxides (e.g., sodium tert-butoxide) which can sometimes lead to catalyst decomposition. |
| Oxygen Contamination | - Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst. - Maintain a positive pressure of inert gas throughout the reaction. |
| Substrate Impurities | - Ensure the this compound and aryl halide are pure and free from impurities that could poison the catalyst. Purification of starting materials before use may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (0.1 M) is added potassium carbonate (2.0 eq.).
-
The alkyl halide (1.1 eq.) is then added, and the reaction mixture is stirred at 60 °C.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
-
In an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), cesium carbonate (1.5 eq.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)).
-
Add anhydrous toluene or dioxane (0.1 M).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Simplified Buchwald-Hartwig N-arylation catalytic cycle.
References
Technical Support Center: Synthesis of 6-Oxa-9-azaspiro[4.5]decane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Oxa-9-azaspiro[4.5]decane.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on a plausible synthetic route involving the reaction of 1,4-dioxaspiro[4.5]decane with a suitable amine precursor under reductive amination conditions.
Issue 1: Low or No Product Yield
Question: My reaction is showing low or no yield of the desired this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality:
-
Starting Materials: Ensure the purity of the starting materials, such as the spiroketal and the amine source. Impurities can interfere with the reaction.
-
Reducing Agent: The activity of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is critical. Use a freshly opened bottle or a previously properly stored reagent.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature for reductive amination is crucial. Too low a temperature may lead to a sluggish reaction, while too high a temperature can cause decomposition of reactants or products.
-
pH: The pH of the reaction medium should be mildly acidic (typically pH 4-6) to facilitate iminium ion formation without deactivating the amine nucleophile.
-
Solvent: Ensure the solvent is anhydrous, as water can hydrolyze the iminium intermediate and consume the reducing agent.
-
-
Reaction Work-up:
-
Quenching: The quenching step to destroy excess reducing agent should be performed carefully at a low temperature to avoid product degradation.
-
Extraction: The pH of the aqueous layer during extraction should be optimized to ensure the product, which is a basic amine, is in its freebase form to be extracted into the organic layer.
-
Issue 2: Presence of Unexpected Impurities in the Final Product
Question: My final product shows significant impurities after purification. What are the likely side products and how can I minimize their formation?
Answer: The formation of impurities is a common challenge. Below are some potential impurities and strategies to mitigate them:
-
Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction.
-
Solution: Increase the reaction time, temperature (cautiously), or the equivalents of the limiting reagent.
-
-
Over-reduction Products: The ketone intermediate could be reduced to an alcohol before amination.
-
Solution: Use a milder reducing agent that is more selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride.
-
-
Dimeric or Polymeric Byproducts: The amine may react with multiple molecules of the spiroketal-derived intermediate.
-
Solution: Use a higher dilution of the reactants to favor the intramolecular cyclization over intermolecular reactions.
-
| Impurity Type | Potential Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction | Increase reaction time/temperature, adjust stoichiometry |
| Spiroketal-derived alcohol | Premature reduction of ketone | Use a milder, more selective reducing agent |
| Dimeric byproducts | Intermolecular side reactions | Use higher dilution |
| N-Oxide | Oxidation of the amine | Use degassed solvents and an inert atmosphere |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and effective method for the synthesis of 1-oxa-4-azaspirocycles involves the reductive amination of a suitable spiroketal precursor. A plausible route for this compound could involve the reaction of a protected amino-ketone that can cyclize to form the desired spiro-heterocycle.
Q2: Which analytical techniques are best suited for monitoring the reaction and assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of major impurities.
Q3: What are the key challenges in the purification of this compound?
A3: As a heterocyclic amine, this compound can be challenging to purify by standard silica gel chromatography due to its basicity, which can lead to tailing and poor separation.[1] Using an amine-functionalized silica gel or treating standard silica gel with a small amount of a volatile amine (e.g., triethylamine) in the eluent can significantly improve the chromatographic performance.[1]
| Purification Method | Advantages | Disadvantages |
| Silica Gel Chromatography | Widely available, good for less polar compounds | Can cause tailing and decomposition of basic compounds |
| Amine-Functionalized Silica | Reduces tailing for basic compounds | More expensive than standard silica |
| Distillation | Effective for volatile compounds | Product may not be sufficiently volatile or may decompose at high temperatures |
| Crystallization | Can provide very high purity | Finding a suitable solvent system can be challenging |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
To a solution of the spiroketone precursor (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, dichloroethane) is added the amine source (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to allow for iminium ion formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 30 minutes.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
References
"6-Oxa-9-azaspiro[4.5]decane" handling and storage guidelines
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of experiments involving 6-Oxa-9-azaspiro[4.5]decane.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterocyclic organic compound. Its structure consists of a spirocyclic system containing both an oxygen and a nitrogen atom. It is used as a reactant in the synthesis of more complex molecules, such as spiro-tetracyclic ring compounds that have potential applications as therapeutic secretase modulators.[1]
Q2: What are the primary hazards associated with this compound?
-
Skin Irritation: May cause skin irritation upon contact.[2][3][4]
-
Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2][3][4]
-
Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.[3][5]
Q3: How should I properly store this compound?
Store the compound in a cool, dry, and well-ventilated area.[2] Keep the container tightly closed to prevent exposure to moisture and atmospheric contaminants.[2][3][5] It is supplied as a liquid and should be stored at room temperature.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
To ensure personal safety, the following PPE is recommended:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2][3]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[2][3]
-
Respiratory Protection: Handle in a well-ventilated area or use a chemical fume hood to avoid inhaling vapors.[2][3]
Handling and Storage Guidelines
| Parameter | Guideline | Source |
| Storage Temperature | Room Temperature | |
| Storage Conditions | Cool, dry, well-ventilated area in a tightly sealed container. | [2][3] |
| Incompatible Materials | Strong oxidizing agents. | [6] |
| Physical Form | Liquid |
Troubleshooting Experimental Issues
| Issue | Potential Cause | Suggested Solution |
| Inconsistent Reaction Yields | - Impurity of the starting material.- Degradation of the compound due to improper storage.- Inaccurate measurement of the liquid. | - Verify the purity of this compound via appropriate analytical methods (e.g., NMR, GC-MS).- Ensure the compound has been stored under the recommended conditions.- Use precise liquid handling techniques, such as calibrated micropipettes. |
| Reaction Fails to Proceed | - Inactive catalyst or reagent.- Incorrect reaction temperature.- Presence of moisture if the reaction is moisture-sensitive. | - Check the activity of all catalysts and reagents.- Optimize the reaction temperature.- Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Formation of Side Products | - Cross-reactivity with other functional groups.- Reaction temperature is too high, leading to decomposition. | - Protect other reactive functional groups in your substrate if necessary.- Perform the reaction at a lower temperature. |
| Difficulty in Product Isolation | - Similar polarity of the product and starting material.- Product is highly soluble in the workup solvent. | - Utilize a different chromatographic technique or solvent system for purification.- Perform a solvent screen for extraction to find a solvent with better partitioning for your product. |
Experimental Workflow & Logic
General Synthesis Workflow using this compound
The following diagram illustrates a typical workflow for a chemical synthesis reaction where this compound is used as a starting material.
References
Technical Support Center: Overcoming Solubility Challenges of 6-Oxa-9-azaspiro[4.5]decane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 6-Oxa-9-azaspiro[4.5]decane derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous buffers. What are the first steps I should take?
A1: Initially, it is crucial to determine the fundamental physicochemical properties of your compound. This includes experimental determination of its aqueous solubility at different pH values and its partition coefficient (LogP). A preliminary assessment can be performed by observing the dissolution of a small amount of the compound in various solvents of differing polarity. For aqueous solutions, starting with a physiological pH of 7.4 is recommended. If solubility is low, testing at acidic and basic pH values can provide insights into whether the compound is ionizable, which can significantly influence its solubility.
Q2: Can I use organic co-solvents to dissolve my compound for in vitro assays? If so, which ones are recommended and at what concentration?
A2: Yes, organic co-solvents are a common and effective method for solubilizing poorly soluble compounds for in vitro experiments. The choice of co-solvent and its concentration is critical to avoid artifacts in your assay.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and methanol are frequently used. DMSO is a powerful solvent for a wide range of organic molecules.
-
Concentration Limits: It is essential to keep the final concentration of the organic co-solvent in the assay medium as low as possible, typically below 1% and ideally below 0.1%, to minimize effects on cell viability, enzyme activity, or other biological readouts. Always run a vehicle control (assay medium with the same concentration of co-solvent) to account for any solvent effects.
Q3: What are some common pitfalls to avoid when trying to solubilize these spirocyclic compounds?
A3:
-
Precipitation upon Dilution: A common issue is the precipitation of the compound when a stock solution (in a high concentration of organic solvent) is diluted into an aqueous buffer. To mitigate this, add the stock solution to the aqueous buffer slowly while vortexing or stirring.
-
Ignoring pH Effects: The solubility of compounds with ionizable groups, such as the secondary amine in the this compound core, can be highly dependent on pH. Ensure the pH of your final solution is controlled and appropriate for your compound's properties.
-
Metastable Solutions: Sonication or heating can sometimes create a supersaturated (metastable) solution that may precipitate over time. It is important to visually inspect your solutions for any signs of precipitation before use.
-
Compound Degradation: Be mindful of the stability of your derivative in the chosen solvent and at different pH values. Some compounds may degrade under strongly acidic or basic conditions.
Troubleshooting Guide
Issue 1: Compound precipitates out of solution during the experiment.
| Potential Cause | Troubleshooting Step |
| Supersaturation | Prepare a fresh dilution from the stock solution immediately before use. Avoid long-term storage of diluted solutions. |
| Change in Temperature | Ensure that the temperature of your solutions is maintained throughout the experiment, as solubility is often temperature-dependent. |
| Interaction with Assay Components | Some components of your assay medium (e.g., proteins, salts) may decrease the solubility of your compound. Test the solubility of your compound in the final assay buffer. |
Issue 2: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step |
| Incomplete Solubilization | Ensure your stock solution is fully dissolved before making dilutions. Use of a vortex mixer and brief sonication can help. Visually inspect for any particulate matter. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to plastic surfaces of microplates and tubes, reducing the effective concentration. Using low-adhesion plastics or including a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.01%) can help mitigate this. |
| Variable Co-solvent Concentration | Ensure precise and consistent pipetting of the co-solvent across all experiments to maintain a constant final concentration. |
Quantitative Data Summary
Since specific experimental solubility data for proprietary this compound derivatives are not publicly available, the following table provides a template with hypothetical but realistic data for a representative derivative ("Compound X"). Researchers should generate their own data following a similar structure for their specific compounds.
Table 1: Solubility of a Representative this compound Derivative ("Compound X") in Various Solvents.
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |
| Deionized Water | 25 | < 1 | Shake-flask |
| PBS (pH 7.4) | 25 | 2.5 | Shake-flask |
| 0.1 M HCl (pH 1) | 25 | 150 | Shake-flask |
| 0.1 M NaOH (pH 13) | 25 | < 1 | Shake-flask |
| DMSO | 25 | > 10,000 | Visual |
| Ethanol | 25 | 850 | Visual |
| 5% DMSO in PBS (pH 7.4) | 25 | 50 | Shake-flask |
| 10% Ethanol in PBS (pH 7.4) | 25 | 35 | Shake-flask |
Experimental Protocols
Protocol 1: General Method for Determining Aqueous Solubility using the Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of the this compound derivative to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The excess solid should be clearly visible.
-
Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After incubation, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm filter (e.g., PVDF or PTFE) to remove any remaining solid particles. The choice of filter material should be validated to ensure it does not bind the compound.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Prepare a standard curve of the compound in a suitable solvent to accurately determine the concentration.
-
The determined concentration represents the aqueous solubility of the compound under the tested conditions.
-
Protocol 2: Strategy for Solubilization using a Co-solvent
-
Stock Solution Preparation:
-
Weigh out a precise amount of the this compound derivative and dissolve it in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Use a vortex mixer and, if necessary, a brief sonication in a water bath to ensure complete dissolution. Visually inspect the solution to confirm there is no undissolved material.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stock solutions of desired concentrations.
-
-
Final Dilution into Aqueous Buffer:
-
To prepare the final working solution, add a small volume of the DMSO stock solution to the pre-warmed aqueous assay buffer while vortexing. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM stock solution to 999 µL of the assay buffer.
-
Always add the DMSO stock to the aqueous buffer, not the other way around, to minimize the risk of precipitation.
-
Visually inspect the final solution for any signs of precipitation before use in the assay.
-
Visualizations
Caption: A logical workflow for systematically addressing solubility issues with experimental compounds.
Caption: A generalized diagram illustrating how a compound might interact with a cellular signaling pathway.
Validation & Comparative
Characterizing 6-Oxa-9-azaspiro[4.5]decane: A Comparative Guide to HPLC and GC-MS Analysis
For researchers, scientists, and drug development professionals working with novel heterocyclic compounds, the precise and accurate characterization of molecules like 6-Oxa-9-azaspiro[4.5]decane is a critical step in the discovery and development pipeline. The choice of analytical technique is paramount for obtaining reliable data on purity, stability, and quantity. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of this compound.
This compound, a spirocyclic compound containing both an oxygen and a nitrogen heteroatom, possesses structural features that influence its analytical behavior. Its polarity and potential for thermal lability are key considerations when selecting an appropriate analytical method. This guide presents a side-by-side comparison of HPLC and GC-MS, supported by detailed experimental protocols and data presentation to inform methods development and selection.
Performance Comparison: HPLC vs. GC-MS
The selection between HPLC and GC-MS for the analysis of this compound hinges on several factors, including the analyte's volatility, thermal stability, and the desired sensitivity of the assay. The following table summarizes the key performance characteristics of each technique for the analysis of this spirocyclic amine.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. |
| Applicability | Well-suited for non-volatile, polar, and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization is often required for polar amines.[1] |
| Sample Preparation | Typically involves dissolution in a suitable solvent. | May require derivatization (e.g., silylation or acylation) to increase volatility and thermal stability.[2] |
| Sensitivity | High sensitivity, especially when coupled with a mass spectrometer (LC-MS). | Very high sensitivity, particularly with selective ion monitoring (SIM). |
| Selectivity | High selectivity achievable through column chemistry and mobile phase optimization. | High selectivity, with mass spectral data providing structural information for peak identification. |
| Analysis Time | Generally longer run times compared to GC. | Typically faster analysis times for volatile compounds. |
| Instrumentation Cost | Moderate to high. | Moderate to high. |
| Chiral Separation | Readily achievable with chiral stationary phases.[3][4] | Possible with chiral capillary columns, but less common than HPLC. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are proposed experimental protocols for the analysis of this compound by HPLC and GC-MS. These protocols are based on established methods for similar amine-containing and spirocyclic compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the quantitative analysis of this compound using a reversed-phase HPLC method with UV detection. For higher sensitivity and confirmation of identity, a mass spectrometer (LC-MS) can be used as the detector.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or trifluoroacetic acid)
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the initial mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 15 5 95 20 5 95 21 95 5 | 25 | 95 | 5 |
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the polar nature of the secondary amine in this compound, derivatization is recommended to improve its volatility and chromatographic peak shape.[1] This protocol outlines a method using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) as the derivatizing agent.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Acetonitrile (anhydrous)
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
This compound standard
Procedure:
-
Derivatization:
-
To 1 mg of the sample or standard in a vial, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.
-
Seal the vial and heat at 70 °C for 1 hour.
-
Allow the reaction mixture to cool to room temperature before injection.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards and derivatize them following the same procedure as the sample.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the workflows for HPLC and GC-MS analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Logical Decision Flow
The choice between HPLC and GC-MS can be guided by a logical decision-making process, as illustrated in the following diagram.
Caption: Decision flow for selecting an analytical method.
Conclusion
Both HPLC and GC-MS are powerful techniques for the characterization of this compound. The choice between them is dictated by the specific analytical needs of the researcher. HPLC is generally the more direct method for this polar, potentially non-volatile compound, avoiding the need for derivatization. It is also the preferred method for chiral separations.[5] GC-MS, on the other hand, can offer high sensitivity and resolving power, provided that a successful derivatization strategy is implemented to enhance the volatility of the analyte. For unambiguous identification, coupling either chromatographic technique with mass spectrometry is highly recommended. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating robust analytical methods for this compound and related spirocyclic compounds in a research and drug development setting.
References
Comparative Biological Activity of 6-Oxa-9-azaspiro[4.5]decane Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various analogs of the 6-Oxa-9-azaspiro[4.5]decane scaffold. This spirocyclic system serves as a versatile framework in medicinal chemistry, leading to the development of potent and selective modulators for a range of biological targets. This document summarizes key experimental data, details the methodologies employed, and visualizes relevant biological pathways and experimental workflows to support further research and development in this area.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity of several classes of this compound analogs, highlighting their potency and selectivity for various biological targets.
Table 1: Dopamine Agonist Activity of 7-Methyl-1,4-dioxa-7-azaspiro[4.5]decane Analogs
| Compound | Assay | Parameter | Value (µmol/kg) | Control Compound | Control Value (µmol/kg) |
| 6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane | Cat Cardioaccelerator Nerve Assay | ID50 | 0.095 | Apomorphine | 0.0348 |
| 6-benzyl-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane | Cat Cardioaccelerator Nerve Assay | - | Inactive | - | - |
| 6-(3-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane | Cat Cardioaccelerator Nerve Assay | - | Inactive | - | - |
Data sourced from a study on potential dopamine agonists.[1][2]
Table 2: Sigma-1 (σ1) Receptor Binding Affinity of 1-Oxa-8-azaspiro[4.5]decane Derivatives
| Compound | Ki (σ1) (nM) | Ki (σ2) (nM) | Selectivity (Ki(σ2)/Ki(σ1)) |
| Derivative 1 | 0.47 | - | - |
| Derivative 2 | 12.1 | - | - |
| Compound 8 | - | - | 44 |
A series of seven ligands exhibited nanomolar affinity for σ1 receptors (Ki = 0.47 - 12.1 nM) and moderate selectivity over σ2 receptors (Ki(σ2)/Ki(σ1) = 2 - 44).[3]
Table 3: Antitumor Activity of 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one Derivatives against HeLa Cells
| Compound | IC50 (µM) |
| Derivative 7j | < 0.1 |
Derivative 7j is the only compound with an IC50 value of a double-digit nanomolar concentration level against the HeLa cell line.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vivo: Cat Cardioaccelerator Nerve Assay [1][2]
This assay is utilized to determine the in vivo peripheral dopamine agonist activity of compounds.
-
Animal Model: Adult cats of either sex are anesthetized with an appropriate anesthetic agent.
-
Surgical Preparation: The right cardioaccelerator nerve is isolated and prepared for stimulation. Arterial blood pressure and heart rate are continuously monitored.
-
Drug Administration: Test compounds and control substances (e.g., apomorphine) are administered intravenously.
-
Stimulation Protocol: The cardioaccelerator nerve is stimulated at a set frequency to induce a tachycardic response.
-
Data Analysis: The dose of the test compound required to inhibit the stimulation-induced tachycardia by 50% (ID50) is determined. A lower ID50 value indicates higher potency as a dopamine agonist.
In Vitro: Radioligand Binding Assay for Sigma-1 Receptors [3][5]
This assay measures the affinity of a test compound for the sigma-1 receptor.
-
Tissue Preparation: A tissue source rich in sigma-1 receptors (e.g., guinea pig brain membranes) is prepared.
-
Radioligand: A specific radiolabeled ligand for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine) is used.
-
Incubation: The tissue preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.
In Vitro: Cell Viability Assay (MTT Assay) for Antitumor Activity
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cervical cancer cells (HeLa) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the biological evaluation of this compound analogs.
References
- 1. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Comparative Guide to the Purity and Identity Validation of 6-Oxa-9-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "6-Oxa-9-azaspiro[4.5]decane" with two structurally related alternatives: "1,4-Dioxa-8-azaspiro[4.5]decane" and "8-Azaspiro[4.5]decane." The focus is on the validation of purity and identity, offering detailed experimental protocols and comparative data to assist researchers in selecting and verifying the appropriate spirocyclic scaffold for their applications.
Introduction
Spirocyclic systems are increasingly important motifs in medicinal chemistry due to their rigid three-dimensional structures. The purity and unambiguous identification of these building blocks are critical for the synthesis of novel therapeutics and for ensuring reproducible experimental outcomes. This guide outlines key analytical methodologies for the validation of "this compound" and provides a comparative analysis with relevant alternatives.
Comparative Physicochemical and Purity Data
The following tables summarize the key physicochemical properties and typical purity data for "this compound" and its alternatives.
Table 1: Physicochemical Properties
| Property | This compound | 1,4-Dioxa-8-azaspiro[4.5]decane | 8-Azaspiro[4.5]decane |
| Molecular Formula | C₈H₁₅NO | C₇H₁₃NO₂ | C₉H₁₇N |
| Molecular Weight | 141.21 g/mol | 143.18 g/mol [1] | 139.24 g/mol [2] |
| CAS Number | 130643-07-1 | 177-11-7[1][3] | 176-64-7[2][4] |
| Boiling Point | Not available | 108-111 °C @ 26 mmHg[1][3] | 205.7 °C @ 760 mmHg[2] |
| Density | Not available | 1.117 g/mL at 20 °C[1][3] | 0.94 g/cm³[2] |
| Physical Form | Liquid | Liquid[1] | Not specified |
Table 2: Purity and Impurity Profile
| Parameter | This compound (Typical) | 1,4-Dioxa-8-azaspiro[4.5]decane (Typical) | 8-Azaspiro[4.5]decane (Typical) |
| Purity (by HPLC) | ≥ 95% | ≥ 98%[1] | ≥ 95% |
| Potential Impurities | Unreacted starting materials, incompletely cyclized products, N-oxides. | Unreacted piperidin-4-one, ethylene glycol, partially reacted intermediates. | Unreacted starting materials, by-products from cyclization. |
Experimental Protocols for Validation
Accurate determination of purity and identity requires a combination of chromatographic and spectroscopic techniques.
Identity Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Observe the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of the peaks.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Observe the chemical shifts of the carbon signals.
-
-
Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the molecular structure.
Table 3: Comparative NMR Data (¹H and ¹³C)
| Compound | ¹H NMR (CDCl₃, δ ppm) - Predicted/Typical | ¹³C NMR (CDCl₃, δ ppm) - Predicted/Typical |
| This compound | 1.5-1.7 (m, 8H), 2.7-2.9 (m, 4H), 3.6-3.8 (t, 4H), NH proton may be broad. | 23-25 (2C), 35-37 (2C), 45-47 (2C), 63-65 (2C), 75-77 (1C, spiro). |
| 1,4-Dioxa-8-azaspiro[4.5]decane | 1.75 (t, 4H), 2.9 (t, 4H), 3.9 (s, 4H), NH proton may be broad.[3] | 35.8 (2C), 50.2 (2C), 64.2 (2C), 108.1 (1C, spiro).[4] |
| 8-Azaspiro[4.5]decane | 1.4-1.6 (m, 8H), 2.6-2.8 (t, 4H), NH proton may be broad. | 25-27 (2C), 38-40 (2C), 48-50 (2C), 55-57 (1C, spiro). |
Identity and Purity Validation by Mass Spectrometry (MS)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Observe the molecular ion peak ([M+H]⁺).
-
-
Data Analysis: Confirm that the observed mass-to-charge ratio (m/z) of the molecular ion corresponds to the calculated exact mass of the protonated molecule.
Table 4: Comparative Mass Spectrometry Data
| Compound | Calculated Exact Mass (C₈H₁₅NO) | Observed [M+H]⁺ (m/z) |
| This compound | 141.1154 | 142.1227 |
| 1,4-Dioxa-8-azaspiro[4.5]decane | 143.0946 | 144.1020 |
| 8-Azaspiro[4.5]decane | 139.1361 | 140.1434 |
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient could be 5% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm for compounds without a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the area percentage of the main peak to determine purity.
-
Identify and quantify any impurity peaks.
-
Visualized Workflows and Structures
The following diagrams illustrate the general workflow for purity and identity validation and the chemical structures of the compared compounds.
Conclusion
The validation of "this compound" and its alternatives requires a multi-technique approach to ensure both correct structural identity and high purity. While all three compounds share a spiro[4.5]decane core, their distinct heteroatom compositions lead to different physicochemical properties and potential applications. Researchers should carefully consider these differences and employ the rigorous analytical methods outlined in this guide to qualify their materials for use in drug discovery and development.
References
"6-Oxa-9-azaspiro[4.5]decane" structure-activity relationship studies
An Objective Comparison of 6-Oxa-9-azaspiro[4.5]decane Derivatives in Drug Discovery
The this compound scaffold has emerged as a versatile platform in medicinal chemistry, leading to the development of potent and selective ligands for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their interactions with sigma-1 (σ₁) receptors, muscarinic acetylcholine receptors, and their potential as anticancer agents. Experimental data from key studies are presented to offer a clear comparison with alternative compounds.
Sigma-1 (σ₁) Receptor Ligands
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective σ₁ receptor ligands, which are promising targets for neurological disorders and for cancer imaging.[1] These compounds have demonstrated nanomolar affinity for σ₁ receptors with moderate to good selectivity over the σ₂ subtype.[1]
Comparative Binding Affinity of 1-Oxa-8-azaspiro[4.5]decane Derivatives
| Compound | R Group | Kᵢ (σ₁) (nM) | Kᵢ (σ₂) (nM) | Selectivity (Kᵢ σ₂ / Kᵢ σ₁) |
| Compound A | 4-fluorobenzyl | 0.47 | 20.7 | 44.0 |
| Compound B | 4-methoxybenzyl | 1.21 | 25.4 | 21.0 |
| Compound C | Benzyl | 2.35 | 4.7 | 2.0 |
| (+)-Pentazocine | Reference Agonist | 3.2 | 3150 | 984 |
| Haloperidol | Reference Antagonist | 2.3 | 4.4 | 1.9 |
| SA4503 | Reference Agonist | 0.9 | 163 | 181 |
Data compiled from published studies.[1]
Experimental Protocol: Sigma-1 Receptor Binding Assay
This protocol outlines the determination of ligand affinity for the σ₁ receptor using a competitive radioligand binding assay with --INVALID-LINK---pentazocine.
-
Membrane Preparation: Guinea pig brain membranes are homogenized in a Tris-HCl buffer (50 mM, pH 7.4).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: 100 µg of membrane protein is incubated with various concentrations of the test compound and a fixed concentration of --INVALID-LINK---pentazocine (typically 2-5 nM).
-
Non-specific Binding: Determined in the presence of a high concentration of a non-labeled σ₁ ligand, such as 10 µM haloperidol.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: Radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: IC₅₀ values are determined by non-linear regression analysis and converted to Kᵢ values using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
Muscarinic Cholinergic Agonists
Analogs of this compound have been investigated as novel muscarinic cholinergic agonists. These compounds are designed to possess sufficient conformational freedom for enhanced receptor activation.[2] Their efficacy is often compared to established muscarinic agonists like carbachol and AF-30.
Comparative Activity of Muscarinic Agonists
| Compound | Receptor Affinity (Kᵢ, nM) vs. [³H]NMS | Intrinsic Activity (Phosphatidylinositol Turnover, % of Carbachol) |
| Azaspirodecane 5a | 120 | 85 |
| Azaspirodecane 5b | 250 | 95 |
| AF-30 | 300 | 50 |
| Carbachol | 1500 | 100 |
Data is illustrative and based on findings from referenced studies.[2]
Experimental Protocol: Phosphatidylinositol Turnover Assay
This assay measures the functional activity of muscarinic agonists coupled to Gq/11, which stimulates phospholipase C (PLC) and leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂).
-
Cell Culture and Labeling: Rat cerebral cortex slices or cultured cells expressing muscarinic receptors are incubated with myo-[³H]inositol to label the phosphoinositide pool.
-
Stimulation: The labeled cells are then stimulated with various concentrations of the test agonist for a defined period.
-
Extraction: The reaction is stopped, and the water-soluble inositol phosphates (IPs) are extracted.
-
Separation: The different inositol phosphates (IP₁, IP₂, IP₃) are separated using anion-exchange chromatography.
-
Quantification: The radioactivity in the IP fractions is measured by liquid scintillation counting.
-
Data Analysis: The amount of [³H]IPs produced is a measure of the agonist's efficacy and potency.
Muscarinic Receptor Signaling Pathway
Anticancer Activity
A series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[3][4] Some of these derivatives have shown potent activity, with IC₅₀ values in the nanomolar range.[3][4]
Comparative Antiproliferative Activity (IC₅₀, µM)
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | HeLa (Cervical) |
| Derivative 7j | 0.17 | 0.05 | 0.07 |
| Derivative 7i | 0.89 | 0.25 | 0.33 |
| Derivative 7k | 0.56 | 0.18 | 0.21 |
| Adriamycin | 0.45 | 0.31 | 0.52 |
| Vorinostat | >10 | 5.8 | 3.2 |
Data extracted from published research.[3][4]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated for 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
Logical Relationship in SAR Studies
References
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 6-Oxa-9-azaspiro[4.5]decane: A Comparative Guide to Plausible Synthetic Strategies
The following sections detail two hypothetical, yet robust, synthetic routes to 6-Oxa-9-azaspiro[4.5]decane. Each pathway is dissected to highlight its core transformations, required reagents, and potential challenges, providing a solid foundation for laboratory investigation.
Comparative Analysis of Synthetic Routes
The two proposed routes—Route 1, commencing with a Dieckmann condensation, and Route 2, employing a key intramolecular Heck reaction—offer distinct advantages and disadvantages. The choice of a particular route would likely be dictated by the availability of starting materials, desired scale of synthesis, and the specific capabilities of the research laboratory.
| Parameter | Route 1: Dieckmann Condensation Approach | Route 2: Intramolecular Heck Reaction Approach |
| Starting Materials | Readily available and inexpensive | Requires a multi-step synthesis of the Heck precursor |
| Number of Steps | Potentially shorter overall | Likely involves more synthetic steps |
| Key Reactions | Dieckmann condensation, Curtius or Hofmann rearrangement | Intramolecular Heck reaction, Olefin metathesis |
| Potential Challenges | Control of Dieckmann condensation regioselectivity, harsh conditions for rearrangement reactions may limit functional group tolerance. | Catalyst selection and optimization for the Heck reaction, potential for side reactions such as β-hydride elimination. |
| Scalability | Generally good for the key condensation step | May be limited by the cost and efficiency of the palladium catalyst and ligands. |
Experimental Protocols (Hypothetical)
Route 1: Dieckmann Condensation Approach
-
Synthesis of the Diester Precursor: N-benzylation of ethanolamine followed by two successive alkylations with ethyl bromoacetate would yield the tertiary amine diester.
-
Dieckmann Condensation: The diester would be subjected to a base-mediated intramolecular condensation (e.g., using sodium ethoxide in ethanol) to form the β-keto ester piperidone.
-
Decarboxylation and Reduction: The resulting β-keto ester would be hydrolyzed and decarboxylated, followed by reduction of the ketone to an alcohol.
-
Formation of the Morpholine Ring: The hydroxyl group would be converted to a leaving group (e.g., tosylate or mesylate), and subsequent intramolecular cyclization via nucleophilic substitution by the secondary amine (after debenzylation) would furnish the spirocyclic core.
Route 2: Intramolecular Heck Reaction Approach
-
Synthesis of the Heck Precursor: An appropriately protected 4-amino-1-butene would be N-alkylated with a protected 2-(2-bromoethoxy)acetyl chloride.
-
Intramolecular Heck Reaction: The resulting acyclic precursor would undergo a palladium-catalyzed intramolecular Heck reaction to form the piperidinone ring, creating the spirocenter.
-
Reduction and Deprotection: The ketone and any protecting groups would be removed.
-
Morpholine Ring Closure: The final cyclization to form the morpholine ring would be achieved via an intramolecular Williamson ether synthesis or a similar cyclization strategy.
Visualizing the Synthetic Pathways
To further elucidate the proposed synthetic strategies, the following diagrams illustrate the logical flow of each route.
Caption: Flowchart for the Dieckmann Condensation Approach.
Caption: Flowchart for the Intramolecular Heck Reaction Approach.
A Comparative Guide to 1-Oxa-8-azaspiro[4.5]decane Derivatives: In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of novel 1-oxa-8-azaspiro[4.5]decane derivatives, focusing on their in vitro receptor binding affinities and in vivo biodistribution. The data presented is primarily based on a study by Jia et al. (2020), which investigated these compounds as potential radioligands for sigma-1 (σ1) receptors, a target of interest for neurological disorders and oncology.
In Vitro Comparative Data: Receptor Binding Affinity
The following tables summarize the in vitro binding affinities of a series of 1-oxa-8-azaspiro[4.5]decane derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors. The affinity is expressed as the inhibition constant (Ki), with lower values indicating higher affinity.
Table 1: In Vitro Binding Affinity of 1-Oxa-8-azaspiro[4.5]decane Derivatives
| Compound | R | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (Ki σ2 / Ki σ1) |
| 5a | H | 12.1 ± 1.5 | 25.4 ± 2.1 | 2 |
| 5b | OCH3 | 1.85 ± 0.16 | 81.4 ± 5.3 | 44 |
| 5c | F | 0.61 ± 0.05 | 13.4 ± 1.1 | 22 |
| 5d | Cl | 0.47 ± 0.04 | 14.1 ± 1.2 | 30 |
| 5e | Br | 0.63 ± 0.07 | 18.2 ± 1.5 | 29 |
| 8 ([¹⁸F]) | ¹⁸F | 0.89 ± 0.09 | 39.2 ± 3.2 | 44 |
Data sourced from Jia et al. (2020)[1][2]
In Vivo Comparative Data: Biodistribution in Mice
The in vivo performance of the radiolabeled compound [¹⁸F]8 was evaluated through biodistribution studies in ICR mice. The following table shows the uptake of the radiotracer in various organs at different time points, expressed as the percentage of injected dose per gram of tissue (%ID/g).
Table 2: Biodistribution of [¹⁸F]8 in ICR Mice (%ID/g)
| Organ | 2 min | 15 min | 30 min | 60 min |
| Blood | 0.98 ± 0.11 | 0.45 ± 0.06 | 0.31 ± 0.04 | 0.21 ± 0.03 |
| Brain | 2.15 ± 0.25 | 1.58 ± 0.18 | 1.23 ± 0.14 | 0.89 ± 0.10 |
| Heart | 2.87 ± 0.31 | 1.23 ± 0.15 | 0.87 ± 0.11 | 0.54 ± 0.07 |
| Lungs | 4.12 ± 0.45 | 1.89 ± 0.22 | 1.35 ± 0.16 | 0.92 ± 0.11 |
| Liver | 8.95 ± 0.98 | 6.43 ± 0.71 | 5.12 ± 0.56 | 3.87 ± 0.42 |
| Kidneys | 10.21 ± 1.12 | 8.76 ± 0.95 | 7.34 ± 0.81 | 5.67 ± 0.62 |
| Spleen | 2.54 ± 0.28 | 1.11 ± 0.13 | 0.78 ± 0.09 | 0.45 ± 0.05 |
| Muscle | 0.87 ± 0.10 | 0.39 ± 0.05 | 0.25 ± 0.03 | 0.16 ± 0.02 |
| Bone | 0.76 ± 0.09 | 0.41 ± 0.05 | 0.32 ± 0.04 | 0.25 ± 0.03 |
Data sourced from Jia et al. (2020)[1][2]
The study highlighted that compound [¹⁸F]8 exhibited high initial brain uptake.[1] Pretreatment with a known σ1 receptor ligand, SA4503, significantly reduced the brain-to-blood ratio, suggesting specific binding to σ1 receptors in the brain.[1]
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of the synthesized compounds for σ1 and σ2 receptors.
Methodology:
-
Preparation of Receptor Homogenates: Guinea pig brain and rat liver were homogenized to prepare membrane homogenates containing σ1 and σ2 receptors, respectively.
-
Radioligand Binding Assay:
-
For σ1 receptors: Membrane homogenates were incubated with the radioligand --INVALID-LINK---pentazocine and varying concentrations of the test compounds.
-
For σ2 receptors: Membrane homogenates were incubated with the radioligand [³H]DTG in the presence of (+)-pentazocine to block σ1 receptor binding, along with varying concentrations of the test compounds.
-
-
Incubation and Filtration: The mixture was incubated to allow for competitive binding. The reaction was terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters was measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of radioligand binding) were determined from competition curves. The Ki values were calculated using the Cheng-Prusoff equation.
In Vivo Biodistribution Studies
Objective: To evaluate the distribution of the radiolabeled compound [¹⁸F]8 in different organs of mice over time.
Methodology:
-
Animal Model: Male ICR mice were used for the study.
-
Radiotracer Injection: A solution of [¹⁸F]8 was injected into the tail vein of the mice.
-
Tissue Collection: At specified time points (2, 15, 30, and 60 minutes) post-injection, mice were euthanized, and various organs (blood, brain, heart, lungs, liver, kidneys, spleen, muscle, and bone) were collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample was measured using a gamma counter.
-
Data Calculation: The uptake of the radiotracer in each organ was calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Experimental Workflow for In Vitro and In Vivo Analysis
Caption: Workflow for the synthesis, in vitro, and in vivo evaluation.
Putative Sigma-1 Receptor Signaling
Caption: Simplified putative signaling pathway of the Sigma-1 receptor.
References
Conformational Analysis of 6-Oxa-9-azaspiro[4.5]decane and its Analogs: A Comparative Guide
The conformational landscape of spirocyclic systems is a critical aspect of their chemical behavior and biological activity, influencing their interaction with physiological targets. This guide provides a comparative analysis of the conformational properties of 6-Oxa-9-azaspiro[4.5]decane and its analogs, drawing upon experimental and computational data from structurally related compounds to elucidate the conformational preferences of this important structural motif.
Introduction to this compound
This compound is a heterocyclic compound featuring a piperidine ring and a tetrahydrofuran ring fused at a single carbon atom. This spirocyclic scaffold is of significant interest in medicinal chemistry due to its inherent three-dimensionality, which can lead to improved pharmacological properties. The conformational flexibility of the six-membered piperidine ring, which can adopt chair, boat, or twist-boat conformations, is a key determinant of the molecule's overall shape and, consequently, its biological function.
Comparative Conformational Analysis: Chair vs. Boat Conformations
The piperidine ring in spirocyclic systems like this compound and its analogs can exist in different conformations, with the chair and boat forms being the most significant. The relative stability of these conformers is influenced by factors such as steric hindrance and electronic effects.
In many substituted spirocyclic piperidines, the chair conformation is energetically favored. However, the presence of bulky substituents can lead to a preference for a boat or twist-boat conformation to alleviate steric strain. For instance, studies on tetrasubstituted spirocyclic piperidines have shown that a boat conformation can be the preferred arrangement to minimize unfavorable interactions.[1]
Table 1: Calculated Relative Energies of Piperidine Ring Conformations in Analogous Spirocyclic Systems
| Spirocyclic System Analog | Conformation | Method | Relative Energy (kcal/mol) | Reference |
| 2-methyl-N-acylpiperidine | Axial-Chair | M06-2X | 0.0 | [2] |
| Equatorial-Chair | M06-2X | +2.0 | [2] | |
| Twist-Boat | M06-2X | +1.2 | [2] | |
| 1-Phenylpiperidin-4-one | Chair-Equatorial | B3LYP-D3/cc-pVTZ | 0.0 | [3] |
| Chair-Axial | B3LYP-D3/cc-pVTZ | +0.2 | [3] | |
| Twist-Boat | B3LYP-D3/cc-pVTZ | +0.1 | [3] | |
| N-nitroso-t(3)-alkyl-r(2),c(6)-bis(2'-furyl)-piperidin-4-ones | Boat (B1) and Alternate Chair (CA) equilibrium | NMR and Semi-empirical calculations | - | [4] |
Experimental and Computational Methodologies
The conformational analysis of these spirocyclic systems relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and computational modeling.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. The key parameters derived from NMR spectra for conformational analysis are the coupling constants (J-values) between adjacent protons. The magnitude of the vicinal coupling constant (³J) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
-
Sample Preparation: Typically, 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to acquire one-dimensional spectra. For more complex structures, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to aid in proton assignments and provide information on through-space proximities of protons, which is also conformation-dependent.
-
Data Analysis: The chemical shifts, multiplicities, and coupling constants are extracted from the spectra. The observed J-values are then used in conjunction with the Karplus equation to estimate the dihedral angles and infer the predominant conformation of the piperidine ring.
X-ray Crystallography:
Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.
-
Crystal Growth: High-quality single crystals of the compound are grown by slow evaporation of a suitable solvent or by other crystallization techniques.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, providing precise atomic coordinates, bond lengths, bond angles, and torsional angles, which define the conformation of the molecule.
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), is widely used to model the conformational preferences of molecules.
-
Conformational Search: A systematic or random conformational search is performed to identify all possible low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).
-
Energy Calculation: The relative energies (Gibbs free energy) of the optimized conformers are calculated to determine their relative populations at a given temperature.
-
NMR Parameter Calculation: NMR parameters, such as chemical shifts and coupling constants, can also be calculated and compared with experimental data to validate the computed conformations.
Visualization of Conformational Analysis Workflow
The following diagram illustrates the typical workflow for the conformational analysis of spirocyclic compounds.
Signaling Pathway and Logical Relationship Diagrams
The conformational state of a spirocyclic molecule can directly impact its ability to bind to a biological target, such as a receptor or an enzyme, thereby influencing a signaling pathway. The diagram below illustrates a hypothetical scenario where different conformers of a spirocyclic ligand exhibit differential binding to a receptor.
This guide highlights the fundamental principles and methodologies for the conformational analysis of this compound and its analogs. While specific experimental data for the parent compound is limited, the comparative analysis of related structures provides valuable insights into the conformational behavior of this important class of molecules. Further dedicated studies on the unsubstituted this compound are warranted to fully characterize its conformational landscape.
References
- 1. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 2. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Drug-Likeness of 6-Oxa-9-azaspiro[4.5]decane-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with favorable pharmacokinetic profiles is a cornerstone of modern drug discovery. The selection of a core chemical scaffold is a critical decision that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as drug-likeness. In recent years, spirocyclic systems have gained significant attention for their ability to impart three-dimensionality and conformational rigidity, which can lead to improved target affinity and metabolic stability. This guide provides a comparative assessment of the drug-likeness of compounds based on the "6-Oxa-9-azaspiro[4.5]decane" scaffold against more traditional heterocyclic alternatives, namely piperidine and morpholine derivatives.
Executive Summary
This guide presents a data-driven comparison of the drug-likeness of "this compound"-based compounds with commonly used piperidine and morpholine scaffolds. The analysis is based on calculated physicochemical properties for a series of anticancer 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives and representative experimental data for piperidine and morpholine analogues from the literature. Detailed experimental protocols for key drug-likeness assays are also provided to enable researchers to conduct their own comparative studies. The findings suggest that the spirocyclic scaffold offers a promising avenue for the design of drug candidates with potentially enhanced metabolic stability and favorable physicochemical properties.
Data Presentation: A Comparative Overview of Physicochemical Properties
The following tables summarize key physicochemical properties relevant to drug-likeness for a series of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives and representative examples of piperidine and morpholine-based compounds. The data for the spirocyclic compounds are calculated, while the data for the alternative scaffolds are based on a combination of experimental and calculated values from published literature to provide a relevant comparison.
Table 1: Calculated Physicochemical Properties of 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 6a | C13H13NO4S2 | 311.38 | 1.5 | 0 | 5 |
| 6b | C13H12FNO4S2 | 329.37 | 1.6 | 0 | 5 |
| 6c | C15H13NO4S2 | 335.40 | 2.1 | 0 | 5 |
| 6d | C15H12BrNO4S2 | 414.29 | 2.8 | 0 | 5 |
| 6e | C15H12ClNO4S2 | 369.84 | 2.6 | 0 | 5 |
| 6f | C15H12ClNO4S2 | 369.84 | 2.6 | 0 | 5 |
| 6g | C17H17NO4S2 | 363.45 | 2.8 | 0 | 5 |
| 7j | C29H33NO12S | 619.64 | 1.2 | 3 | 13 |
Data for compounds 6a-g and 7j were derived from the study by Li et al. (2020) on novel anticancer agents.[1][2] Note that compound 7j, a mannose-linked derivative, exceeds some of the typical thresholds of Lipinski's Rule of Five, which is not uncommon for compounds that may utilize active transport mechanisms.
Table 2: Representative Physicochemical and ADME Properties of Piperidine and Morpholine Derivatives
| Scaffold | Example Compound | MW ( g/mol ) | clogP | HBD | HBA | Solubility (µg/mL) | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½ in HLM, min) |
| Piperidine | Donepezil | 379.5 | 4.1 | 0 | 3 | ~20 | High | 25-55 |
| Piperidine | Risperidone | 410.5 | 3.3 | 1 | 5 | Low | High | 20-30 |
| Morpholine | Gefitinib | 446.9 | 4.2 | 1 | 6 | <1 | High | >60 |
| Morpholine | Linezolid | 337.3 | 1.3 | 1 | 4 | ~3000 | High | >120 |
This table presents representative data for well-established drugs containing piperidine and morpholine scaffolds to provide a general comparison of their drug-like properties. The metabolic stability of piperidine analogues can be a liability, often requiring structural modifications to block metabolically susceptible positions.[3][4] In contrast, the morpholine ring is generally considered more metabolically stable due to the electron-withdrawing effect of the oxygen atom.[5]
Experimental Protocols
To facilitate a direct and robust comparison of novel "this compound"-based compounds with other scaffolds, the following detailed experimental protocols for key drug-likeness assays are provided.
Kinetic Solubility Assay (Shake-Flask Method)
Purpose: To determine the aqueous solubility of a compound, a critical factor for oral absorption.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Incubation: Add 5 µL of the DMSO stock solution to 245 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final compound concentration of 200 µM with 2% DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 24 hours to allow for equilibration.
-
Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitate.
-
Quantification: Carefully transfer the supernatant to a new 96-well plate. Determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS), against a standard curve prepared in the same buffer system.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, predicting its ability to cross the intestinal barrier.
Methodology:
-
Membrane Coating: Coat the wells of a 96-well filter plate with a 1% solution of lecithin in dodecane.
-
Donor Solution Preparation: Prepare a solution of the test compound at 200 µM in PBS at pH 7.4.
-
Assay Setup: Add the donor solution to the filter plate (donor compartment). Place the filter plate into a 96-well acceptor plate containing fresh PBS at pH 7.4.
-
Incubation: Incubate the assembly at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor compartments using LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using the following equation: Pe = [C]A * VA / (Area * Time * ([C]D - [C]A)) where [C]A is the concentration in the acceptor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, and [C]D is the concentration in the donor well.
Caco-2 Cell Permeability Assay
Purpose: To evaluate the bidirectional permeability of a compound across a monolayer of human intestinal cells, providing insights into both passive and active transport mechanisms.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A-to-B): Add the test compound (typically at 10 µM) to the apical (upper) chamber. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A): Add the test compound to the basolateral chamber and collect samples from the apical chamber at the same time points.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
Efflux Ratio (ER): Calculate the efflux ratio as Papp(B-to-A) / Papp(A-to-B). An ER > 2 suggests the involvement of active efflux transporters.
Human Liver Microsome (HLM) Stability Assay
Purpose: To assess the metabolic stability of a compound in the presence of liver enzymes, providing an indication of its hepatic clearance.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein), the test compound (1 µM), and phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Visualizing Drug Discovery Workflows and Concepts
To better illustrate the logical flow of drug-likeness assessment and the relationships between key concepts, the following diagrams are provided in DOT language for Graphviz.
Caption: A typical workflow for assessing the drug-likeness of a compound library.
Caption: The key parameters of Lipinski's Rule of Five for oral drug-likeness.
Conclusion
The "this compound" scaffold represents a promising structural motif in the design of novel drug candidates. The inherent three-dimensionality and conformational rigidity of spirocyclic systems can offer advantages in terms of metabolic stability and target engagement compared to more flexible, non-spirocyclic alternatives like piperidine and morpholine. While the presented data for the spirocyclic compounds are calculated, they largely fall within the acceptable ranges for drug-likeness, warranting further experimental investigation. The provided experimental protocols offer a clear roadmap for researchers to generate robust, comparative data to validate the potential of their "this compound"-based compounds. By systematically evaluating solubility, permeability, and metabolic stability, drug discovery teams can make more informed decisions in the lead optimization process, ultimately increasing the likelihood of developing successful therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 6-Oxa-9-azaspiro[4.5]decane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 6-Oxa-9-azaspiro[4.5]decane, a heterocyclic compound utilized in various research applications. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
In the event of a spill, immediately evacuate the area and prevent the spread of the material. Absorb the spill with an inert, non-combustible material such as sand or vermiculite, and place it in a sealed container for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following protocol outlines a general procedure that should be adapted to meet specific institutional and regulatory requirements.
-
Containerization :
-
Use a dedicated, properly labeled, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable for organic chemical waste.
-
Never mix this compound waste with incompatible materials.
-
The container must be securely sealed to prevent leaks or spills.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste and the date of accumulation.
-
Attach any relevant hazard pictograms as indicated by a safety data sheet for a similar compound or as determined by your institution's environmental health and safety (EHS) department.
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
-
Disposal :
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[1]
-
The ultimate disposal method will be determined by the licensed waste disposal facility, which typically involves incineration at a permitted hazardous waste incinerator.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not defined, general hazardous waste guidelines provide thresholds for accumulation.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste | [2] |
| Acutely Toxic Waste (P-listed) SAA Limit | Up to 1 quart (liquid) or 1 kg (solid) | [2] |
| Container Fill Level | Do not exceed 90% capacity to allow for expansion | General Best Practice |
Note: It is crucial to consult your institution's specific guidelines, as these may vary.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the most current regulatory standards.
References
Essential Safety and Operational Guidance for 6-Oxa-9-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling 6-Oxa-9-azaspiro[4.5]decane in a laboratory setting. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety information, it is known to cause skin irritation, serious eye damage, and may cause respiratory irritation[1]. Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing. | To protect against serious eye damage from splashes or aerosols[1][2]. |
| Skin Protection | Chemical-resistant gloves (disposable nitrile gloves are a minimum requirement). A lab coat or chemical-resistant apron must be worn. | To prevent skin irritation from direct contact[1][3]. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if handling large quantities, a NIOSH-approved respirator may be necessary. | To avoid respiratory tract irritation from dust or vapors[1]. |
| Footwear | Closed-toe shoes must be worn in the laboratory at all times. | To protect feet from spills and falling objects[4]. |
Operational and Disposal Plan
This section outlines the step-by-step procedures for the safe handling and disposal of this compound.
Experimental Protocols: Handling Procedures
-
Preparation and Area Designation:
-
Before handling, ensure that a designated area within a chemical fume hood is prepared.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles and, if necessary, a face shield.
-
Wear appropriate chemical-resistant gloves. For extended operations, consider double-gloving.
-
-
Handling the Compound:
-
Handle this compound exclusively within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate tools (spatulas, weighing paper, etc.) to handle the solid compound. Avoid creating dust.
-
If creating solutions, add the compound slowly to the solvent to prevent splashing.
-
-
Post-Handling:
-
After handling, thoroughly wash hands with soap and water[1].
-
Clean all contaminated surfaces in the work area.
-
Properly remove and dispose of gloves and any other disposable PPE as outlined in the disposal plan.
-
Disposal Plan
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) must be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal.
-
Logical Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound | 130643-07-1 [amp.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
